molecular formula C8H7F3O2 B144101 2-Methyl-4-(trifluoromethoxy)phenol CAS No. 129676-67-1

2-Methyl-4-(trifluoromethoxy)phenol

Cat. No.: B144101
CAS No.: 129676-67-1
M. Wt: 192.13 g/mol
InChI Key: QMIXWHAIFDQEDH-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethoxy)phenol is a high-value phenolic compound for advanced research, particularly in medicinal chemistry and biomass conversion studies. In drug discovery, the trifluoromethoxy (-OCF₃) group is a strategically important substituent known to enhance a molecule's lipophilicity and metabolic stability, which are critical for improving the pharmacokinetic profiles of lead compounds . Its strong electron-withdrawing nature and the steric profile of the group can significantly influence the binding affinity and selectivity of potential drug candidates during screening . Concurrently, this compound serves as a relevant model or intermediate in lignin pyrolysis research. Studies into the decomposition pathways of lignin, a major component of biomass, often focus on methoxy- and methyl-substituted phenols, such as creosol (2-methoxy-4-methylphenol), to understand the complex reaction mechanisms and formation of smaller phenolic molecules during thermal breakdown . The presence of the robust trifluoromethoxy group in this compound makes it a stable and interesting analog for probing these processes and developing new catalytic upgrading strategies for bio-oils . This combination of properties makes it a versatile chemical tool for interdisciplinary research. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIXWHAIFDQEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382579
Record name 2-methyl-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129676-67-1
Record name 2-methyl-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(trifluoromethoxy)phenol is a fluorinated aromatic organic compound. Its structure, featuring a phenol ring substituted with a methyl group and a trifluoromethoxy group, suggests potential applications in medicinal chemistry and materials science. The trifluoromethoxy group (-OCF3) is known to significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable moiety in drug design. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented in the table below. It is important to note that while some properties have been experimentally determined or predicted in reliable sources, others are estimated using computational models due to the limited availability of published experimental data.

PropertyValueSource
IUPAC Name This compound-
CAS Number 129676-67-1[1]
Molecular Formula C8H7F3O2[1]
Molecular Weight 192.14 g/mol [1]
Melting Point Predicted: 35.5 °CPredicted
Boiling Point Predicted: 206.2 °C at 760 mmHgPredicted
Water Solubility Predicted: 1.25 g/L at 25 °CPredicted
pKa (acidic) Predicted: 9.70 ± 0.18[1]
LogP (Octanol-Water Partition Coefficient) Predicted: 3.1Predicted

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The method described here is the capillary melting point determination, a widely used and reliable technique.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube to a height of 2-3 mm. The sample should be tightly packed by tapping the tube.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

  • Heating: The sample is heated at a steady rate of 10-20 °C/min for a preliminary determination.

  • Observation: The approximate melting range is observed.

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting range is reported as T1-T2.

Boiling Point Determination (Siwoloboff Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small quantities of a liquid, the Siwoloboff method provides an accurate determination.

Apparatus:

  • Thiele tube or a similar heating bath (e.g., oil bath)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Sample Preparation: A small amount (0.5-1 mL) of this compound is placed in the small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed in the test tube with the open end downwards.

  • Apparatus Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: The assembly is immersed in the heating bath. The bath is heated gradually.

  • Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary.

  • Cooling and Data Recording: The heat source is removed, and the bath is allowed to cool slowly while stirring. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.

Water Solubility Determination (Flask Method - OECD 105)

Principle: The water solubility of a substance is its saturation concentration in water at a given temperature. The flask method is a straightforward approach for substances with solubilities above 10 mg/L.

Apparatus:

  • Erlenmeyer flasks with stoppers

  • Constant temperature shaker bath or magnetic stirrer in a thermostated environment

  • Analytical balance

  • Centrifuge (if necessary)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

  • Equilibration: An excess amount of this compound is added to a flask containing a known volume of distilled water.

  • Shaking/Stirring: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the necessary equilibration time.

  • Phase Separation: The mixture is allowed to stand at the same temperature to allow for the separation of undissolved solid. If necessary, centrifugation can be used.

  • Sampling: A sample of the clear aqueous phase is carefully withdrawn.

  • Quantification: The concentration of this compound in the aqueous sample is determined using a suitable and validated analytical method.

  • Replicate Analysis: The experiment is performed in at least triplicate.

LogP Determination (Shake-Flask Method - OECD 107)

Principle: The octanol-water partition coefficient (P) is the ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium. LogP is the logarithm of this ratio.

Apparatus:

  • Separatory funnels or centrifuge tubes with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Test Solution Preparation: A stock solution of this compound is prepared in n-octanol.

  • Partitioning: A known volume of the octanol stock solution and a known volume of the water phase are combined in a separatory funnel or centrifuge tube. The volume ratio is adjusted based on the expected LogP.

  • Equilibration: The mixture is shaken for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Phase Separation: The phases are separated by allowing the mixture to stand or by centrifugation.

  • Quantification: The concentration of the analyte in both the n-octanol and water phases is determined using a suitable analytical method.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The experiment is repeated with different initial concentrations and phase volume ratios.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflows for determining the key physicochemical properties as described in the protocols above.

Melting_Point_Determination A Sample Preparation: Finely powder the sample and pack into a capillary tube. B Apparatus Setup: Place the capillary tube in the melting point apparatus. A->B C Preliminary Heating: Heat rapidly to determine an approximate melting range. B->C D Cool Down: Allow the apparatus to cool. C->D E Accurate Heating: Heat slowly (1-2 °C/min) near the approximate melting point. D->E F Observation & Recording: Record the temperature range from first liquid drop to complete melting. E->F

Caption: Workflow for Melting Point Determination.

Boiling_Point_Determination A Sample Preparation: Place liquid and an inverted sealed capillary in a test tube. B Apparatus Assembly: Attach the test tube to a thermometer. A->B C Heating: Immerse in a heating bath and heat gradually. B->C D Observation of Bubbling: Observe for a continuous stream of bubbles. C->D E Cooling & Observation: Remove heat and observe the point where liquid enters the capillary. D->E F Data Recording: Record the temperature as the boiling point. E->F

Caption: Workflow for Boiling Point Determination.

Water_Solubility_Determination A Equilibration: Add excess solid to water and agitate at a constant temperature. B Phase Separation: Allow undissolved solid to settle or centrifuge. A->B C Sampling: Withdraw a clear sample of the aqueous phase. B->C D Quantification: Determine the concentration of the dissolved substance. C->D E Data Analysis: Calculate the average solubility from replicate experiments. D->E

Caption: Workflow for Water Solubility Determination.

LogP_Determination A Phase Preparation: Mutually saturate n-octanol and water. B Partitioning: Mix the analyte with the two phases. A->B C Equilibration: Shake the mixture to allow for partitioning. B->C D Phase Separation: Separate the n-octanol and aqueous layers. C->D E Quantification: Measure the analyte concentration in each phase. D->E F Calculation: Calculate LogP as log([Analyte]octanol / [Analyte]water). E->F

Caption: Workflow for LogP Determination.

References

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)phenol (CAS Number: 77227-90-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note: The CAS number 77227-90-8 corresponds to 2-Methyl-4-(trifluoromethyl)phenol , not "2-Methyl-4-(trifluoromethoxy)phenol". This guide will focus on the properties and available data for the correct compound as identified by its CAS number.

Core Properties and Safety Data

2-Methyl-4-(trifluoromethyl)phenol is a substituted phenol derivative containing a methyl group at the ortho position and a trifluoromethyl group at the para position relative to the hydroxyl group. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and potential biological activity of the molecule.

Physical and Chemical Properties
PropertyValueReference
CAS Number 77227-90-8N/A
Molecular Formula C₈H₇F₃ON/A
Molecular Weight 176.14 g/mol N/A
Appearance White powder or liquid[1]
Purity Typically available at ≥95% or 99%[1]
Storage Sealed and preserved, often at -10 °C[1]
Safety and Hazard Information

This compound is classified as hazardous and should be handled with appropriate personal protective equipment in a well-ventilated area.

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye damageH318
Harmful if inhaledH332
May cause respiratory irritationH335

Signal Word: Danger

Experimental Protocols

General Synthesis Approach

A plausible synthetic route could involve the trifluoromethylation of 2-methylphenol or the methylation of 4-(trifluoromethyl)phenol. The former would require regioselective introduction of the CF₃ group, while the latter would involve ortho-selective methylation.

A general workflow for a potential synthesis is outlined below. This is a conceptual workflow and would require optimization.

G cluster_synthesis Conceptual Synthesis Workflow Start Start Reactant 2-Methylphenol Start->Reactant Reaction Electrophilic or Radical Trifluoromethylation Reactant->Reaction Reagent Trifluoromethylating Agent (e.g., Togni's reagent, CF3-source with catalyst) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Methyl-4-(trifluoromethyl)phenol Purification->Product

Caption: Conceptual workflow for the synthesis of 2-Methyl-4-(trifluoromethyl)phenol.

Analytical Characterization Protocols

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a higher concentration (20-50 mg) is recommended.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (if liquid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Scan the mid-infrared region (typically 4000-400 cm⁻¹).

2.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.

Spectroscopic Data (Predicted and from Related Compounds)

While specific, published spectra for 2-Methyl-4-(trifluoromethyl)phenol are scarce, the expected spectral features can be predicted based on its structure and data from analogous compounds.

NMR Spectroscopy (Predicted)
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~7.3dH6 (aromatic)
~7.1ddH5 (aromatic)
~6.9dH3 (aromatic)
~5.0s (broad)OH
~2.2sCH₃
¹³C NMR ~154sC1 (C-OH)
~128 (q)sC4 (C-CF₃)
~126sC2 (C-CH₃)
~130dC6
~125 (q)dC5
~116dC3
~124 (q)sCF₃
~15qCH₃
¹⁹F NMR ~ -62sCF₃
FTIR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1610, 1500Medium-StrongAromatic C=C stretch
~1320StrongC-F stretch
~1100-1200StrongC-O stretch
Mass Spectrometry (Predicted)

The electron ionization mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 176. Key fragments would likely correspond to the loss of H, CO, and CF₃.

Biological Activity and Signaling Pathways

There is currently a significant lack of published data on the specific biological activities, cytotoxicity, enzyme inhibition properties, or effects on cellular signaling pathways of 2-Methyl-4-(trifluoromethyl)phenol.

Research on structurally related compounds suggests potential areas for investigation. For instance, various substituted phenols are known to possess antioxidant, antimicrobial, and enzyme-inhibitory activities. The trifluoromethyl group can enhance metabolic stability and cell permeability, properties that are often desirable in drug candidates.

A hypothetical workflow for the initial biological screening of this compound is presented below.

G cluster_bioactivity Biological Screening Workflow Compound 2-Methyl-4-(trifluoromethyl)phenol Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Enzyme Enzyme Inhibition Assays (e.g., Kinases, Proteases) Compound->Enzyme Antimicrobial Antimicrobial Screening (e.g., MIC, MBC) Compound->Antimicrobial Hit Identification of Biological 'Hit' Cytotoxicity->Hit Enzyme->Hit Antimicrobial->Hit Pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Hit->Pathway Lead Lead Compound Potential Pathway->Lead

Caption: A conceptual workflow for the biological evaluation of 2-Methyl-4-(trifluoromethyl)phenol.

Conclusion and Future Directions

2-Methyl-4-(trifluoromethyl)phenol, correctly identified by CAS number 77227-90-8, is a compound with potential for further investigation in medicinal chemistry and materials science. While its fundamental physicochemical properties are documented, a comprehensive understanding of its biological effects is lacking. Future research should focus on:

  • Developing and publishing detailed, optimized synthesis and purification protocols.

  • Acquiring and publishing high-resolution analytical data (NMR, IR, MS) with full assignments.

  • Conducting comprehensive in vitro and in vivo studies to elucidate its biological activity profile, including cytotoxicity, enzyme inhibition, and effects on key cellular signaling pathways.

This foundational work is necessary to unlock the full potential of 2-Methyl-4-(trifluoromethyl)phenol for researchers and drug development professionals.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and spectroscopic data pertinent to the structure elucidation of 2-Methyl-4-(trifluoromethoxy)phenol. The information presented herein is intended to serve as a technical resource for professionals engaged in chemical research and development.

Introduction

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The incorporation of a trifluoromethoxy group can significantly alter the physicochemical and biological properties of a molecule, often enhancing its metabolic stability and lipophilicity. Accurate structure elucidation is the foundational step in the characterization and subsequent development of this compound. This document outlines the expected spectroscopic characteristics and the experimental protocols for their determination.

Predicted Physicochemical Properties

A summary of the key identifiers and predicted properties for this compound is provided below.

PropertyValue
CAS Number 129676-67-1
Molecular Formula C₈H₇F₃O₂
Molecular Weight 192.14 g/mol
Predicted pKa 9.70 ± 0.18[1]

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are informed by data from structurally related compounds.

3.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.05d1HH-6
~ 6.95dd1HH-5
~ 6.90d1HH-3
~ 5.50s (broad)1H-OH
~ 2.25s3H-CH₃

3.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 152.0C-1 (C-OH)
~ 144.0C-4 (C-OCF₃)
~ 128.0C-2 (C-CH₃)
~ 122.0 (q, ¹JCF ≈ 257 Hz)-OCF₃
~ 121.0C-6
~ 118.0C-5
~ 116.0C-3
~ 16.0-CH₃

3.3. Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1600, 1500, 1450Medium-StrongAromatic C=C stretch
1250 - 1000StrongC-O stretch, C-F stretch

3.4. Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative AbundanceAssignment
192High[M]⁺ (Molecular Ion)
177Moderate[M - CH₃]⁺
123Moderate[M - CF₃]⁺
95High[M - OCF₃]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the proton and carbon framework of the molecule.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

    • Collect 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 5 seconds.

    • Collect 1024 scans and apply a line broadening of 1 Hz before Fourier transformation.

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small drop of liquid this compound or a few crystals of the solid compound directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

4.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction:

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

  • Data Acquisition:

    • Use an electron energy of 70 eV for ionization.

    • Scan a mass range from m/z 40 to 400.

    • The ion source temperature should be maintained at 200 °C.

Visualizations

5.1. Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation cluster_2 Structure Confirmation Sample This compound NMR_Spectroscopy NMR_Spectroscopy Sample->NMR_Spectroscopy ¹H, ¹³C IR_Spectroscopy IR_Spectroscopy Sample->IR_Spectroscopy FTIR-ATR Mass_Spectrometry Mass_Spectrometry Sample->Mass_Spectrometry EI-MS Proton_Carbon_Framework Proton_Carbon_Framework NMR_Spectroscopy->Proton_Carbon_Framework Functional_Groups Functional_Groups IR_Spectroscopy->Functional_Groups Molecular_Weight_Fragmentation Molecular_Weight_Fragmentation Mass_Spectrometry->Molecular_Weight_Fragmentation Proposed_Structure Proposed_Structure Proton_Carbon_Framework->Proposed_Structure Functional_Groups->Proposed_Structure Molecular_Weight_Fragmentation->Proposed_Structure Final_Structure Confirmed Structure Proposed_Structure->Final_Structure

Caption: Workflow for the spectroscopic structure elucidation of a small molecule.

5.2. Putative Signaling Pathway

Based on the known biological activities of structurally related phenolic and fluorinated compounds, this compound could potentially modulate inflammatory signaling pathways. The diagram below illustrates a hypothetical interaction with the NF-κB signaling cascade.

G Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Toll-like Receptor / TNF Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) Nucleus Nucleus NFκB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Compound This compound Compound->IKK Inhibition?

Caption: Putative inhibition of the NF-κB inflammatory pathway.

References

A Technical Guide to 2-Methyl-4-(trifluoromethoxy)phenol: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-(trifluoromethoxy)phenol, a fluorinated organic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic approach, and the strategic importance of the trifluoromethoxy moiety in drug design.

Chemical Identity and Properties

This compound is an aromatic compound characterized by a phenol ring substituted with a methyl group at the ortho position and a trifluoromethoxy group at the para position relative to the hydroxyl group.

IUPAC Name: this compound

Synonyms:

  • Phenol, 2-methyl-4-(trifluoromethoxy)-

  • 4-(Trifluoromethoxy)-o-cresol

  • 2-Hydroxy-5-(trifluoromethoxy)toluene

Physicochemical Data

The following table summarizes key quantitative data for this compound. Please note that some properties are predicted values based on computational models.

PropertyValueSource
CAS Number 129676-67-1ChemicalBook
Molecular Formula C₈H₇F₃O₂ChemicalBook
Molecular Weight 192.14 g/mol ChemicalBook
Boiling Point 203.4 ± 35.0 °C (Predicted)ChemicalBook
Density 1.329 ± 0.06 g/cm³ (Predicted)ChemicalBook
Storage Temperature 2-8°CChemicalBook

Synthesis of Substituted Phenols

Conceptual Experimental Protocol: Diazotization of 2-Methyl-4-(trifluoromethoxy)aniline

This protocol outlines a plausible synthetic route starting from 2-methyl-4-(trifluoromethoxy)aniline.

Step 1: Diazotization

  • An ice-cold solution of 2-methyl-4-(trifluoromethoxy)aniline is prepared in an aqueous solution of a strong mineral acid, such as sulfuric acid.

  • A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the temperature at 0-5°C.

  • The reaction mixture is stirred for a period at this temperature to ensure the complete formation of the diazonium salt. Urea can be added to quench any excess nitrous acid.[2]

Step 2: Hydrolysis

  • The cold diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid.[2]

  • The mixture is refluxed for a period to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

  • Upon cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

Step 3: Purification

  • The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent like sodium sulfate.[2]

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified using techniques such as column chromatography on silica gel.[2]

G cluster_0 Generalized Synthesis of Substituted Phenols start Substituted Aniline (e.g., 2-Methyl-4-(trifluoromethoxy)aniline) diazotization Diazotization (NaNO₂, H₂SO₄, 0-5°C) start->diazotization diazonium_salt Aryl Diazonium Salt Intermediate diazotization->diazonium_salt hydrolysis Hydrolysis (Boiling H₂SO₄(aq)) diazonium_salt->hydrolysis crude_product Crude Phenol Product hydrolysis->crude_product extraction Solvent Extraction (e.g., Ethyl Acetate) crude_product->extraction purification Purification (e.g., Column Chromatography) extraction->purification final_product Pure Substituted Phenol (this compound) purification->final_product

Caption: A conceptual workflow for the synthesis of substituted phenols.

Role in Drug Discovery and Development

Specific signaling pathways for this compound are not well-documented. However, the incorporation of trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups is a well-established strategy in modern medicinal chemistry to enhance the drug-like properties of a molecule.[3][4]

The trifluoromethoxy group offers a unique combination of properties:

  • Enhanced Lipophilicity: It increases the molecule's ability to pass through cell membranes, which can improve absorption and distribution within the body.[3][5]

  • Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the -OCF₃ group resistant to metabolic degradation by enzymes in the body.[4][5] This can lead to a longer drug half-life.[3]

  • Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms significantly influences the electronic properties of the aromatic ring, which can modulate the molecule's binding affinity to its biological target, often increasing potency.[3][5]

  • Bioisosterism: The trifluoromethoxy group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a compound's steric and electronic profile to optimize its pharmacological activity.

These characteristics make compounds containing the trifluoromethoxy group, such as this compound, valuable intermediates for the synthesis of new chemical entities (NCEs) in the pharmaceutical and agrochemical industries.[6]

G cluster_1 Impact of the Trifluoromethoxy Group in Drug Design cluster_2 Enhanced Properties cluster_3 Improved Pharmacokinetics lead_compound Lead Compound incorporation Incorporate -OCF₃ Group (e.g., via intermediates like This compound) lead_compound->incorporation lipophilicity Increased Lipophilicity incorporation->lipophilicity stability Metabolic Stability incorporation->stability binding Modulated Target Binding Affinity incorporation->binding absorption Better Absorption & Distribution lipophilicity->absorption half_life Longer Half-Life stability->half_life efficacy Optimized Drug Candidate (Improved Efficacy & Safety) binding->efficacy absorption->efficacy half_life->efficacy

Caption: The strategic role of the trifluoromethoxy group in drug development.

References

"2-Methyl-4-(trifluoromethoxy)phenol" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 77227-90-8 | Molecular Formula: C₈H₇F₃O₂ | Molecular Weight: 192.14 g/mol

Foreword

This technical guide provides a comprehensive overview of the material safety data, chemical and physical properties, and handling protocols for 2-Methyl-4-(trifluoromethoxy)phenol. The information is intended for professionals in research, scientific, and drug development fields. This document synthesizes available data to ensure safe handling and informed use of this compound in a laboratory setting.

Section 1: Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Notes
CAS Number 77227-90-8-
Molecular Formula C₈H₇F₃O₂-
Molecular Weight 192.14 g/mol -
Physical Form Liquid--INVALID-LINK--
Boiling Point Data not available-
Melting Point Data not available-
Density Data not available-
Solubility Data not availableLikely soluble in organic solvents.
Storage Temperature 2-8°C or -10°C--INVALID-LINK--, --INVALID-LINK--

Section 2: Material Safety Data Sheet (MSDS) Summary

The following safety information is compiled from available safety data sheets for 2-Methyl-4-(trifluoromethyl)phenol.

2.1 Hazard Identification

This compound is classified as hazardous. The GHS hazard statements indicate significant health risks upon exposure.

Signal Word: Danger [1]

GHS Hazard Pictograms:

alt text
alt text

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

Table 2: GHS Precautionary Statements for this compound

CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
P264 Wash skin thoroughly after handling.[1]
P270 Do not eat, drink or smoke when using this product.[1]
P271 Use only outdoors or in a well-ventilated area.[1]
P280 Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
P301 + P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.[1]
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P310 Immediately call a POISON CENTER/doctor.[1]
P330 Rinse mouth.[1]
P332 + P313 If skin irritation occurs: Get medical advice/attention.[1]
P362 Take off contaminated clothing and wash before reuse.[1]
P403 + P233 Store in a well-ventilated place. Keep container tightly closed.[1]
P405 Store locked up.[1]
P501 Dispose of contents/container to an approved waste disposal plant.[1]

2.2 Toxicological Information

Specific LD50 and LC50 data for this compound are not available in the searched literature. The hazard statements indicate that the substance is harmful if swallowed or inhaled and can cause severe damage to the eyes and skin.

Table 3: Summary of Toxicological Hazards

Exposure RouteHazard
Oral Harmful if swallowed.
Dermal Causes skin irritation.
Inhalation Harmful if inhaled. May cause respiratory irritation.
Eye Contact Causes serious eye damage.

Section 3: Experimental Protocols and Handling

3.1 General Handling and Storage

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If working outside a fume hood or if inhalation risk is high, use a respirator with an appropriate cartridge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures are between 2-8°C or at -10°C in an inert atmosphere.[1]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

3.2 Spill and Disposal Procedures

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

3.3 Synthesis Protocol (General)

Below is a conceptual workflow for such a synthesis. This is a generalized representation and has not been experimentally validated for this specific compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_product Final Product 2-Methylphenol 2-Methylphenol Reaction Trifluoromethoxylation Reaction 2-Methylphenol->Reaction Trifluoromethoxylating_Agent Trifluoromethoxylating Agent (e.g., CF3O- source) Trifluoromethoxylating_Agent->Reaction Quenching Reaction Quenching Reaction->Quenching 1. Extraction Extraction with Organic Solvent Quenching->Extraction 2. Drying Drying of Organic Layer Extraction->Drying 3. Concentration Solvent Removal Drying->Concentration 4. Purification Purification (e.g., Chromatography) Concentration->Purification 5. Final_Product This compound Purification->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Section 4: Logical Relationships in Safe Handling

The safe handling of this compound involves a logical progression from hazard identification to the implementation of control measures and emergency preparedness.

G Hazard_ID Hazard Identification (H302, H315, H318, H332, H335) Risk_Assessment Risk Assessment (Evaluation of exposure routes) Hazard_ID->Risk_Assessment Control_Measures Implementation of Control Measures Risk_Assessment->Control_Measures Emergency_Prep Emergency Preparedness Risk_Assessment->Emergency_Prep PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Control_Measures->PPE Eng_Controls Engineering Controls (Fume Hood) Control_Measures->Eng_Controls Admin_Controls Administrative Controls (SOPs, Training) Control_Measures->Admin_Controls Spill_Response Spill Response Plan Emergency_Prep->Spill_Response First_Aid First Aid Procedures Emergency_Prep->First_Aid

Caption: Logical workflow for the safe handling of hazardous chemicals.

Disclaimer

The information provided in this document is intended for use by qualified professionals and is based on the best available data at the time of compilation. It is not exhaustive and should be used as a guide in conjunction with other resources and professional judgment. The user assumes all responsibility for the safe handling, use, and disposal of this product.

References

The Rising Profile of Trifluoromethoxy-Substituted Phenols in Drug Discovery: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synthesis, biological evaluation, and mechanisms of action of trifluoromethoxy-substituted phenols reveals their significant potential in the development of novel therapeutics. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this promising class of compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways.

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, and the trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its ability to enhance the pharmacological properties of parent molecules. When appended to a phenolic scaffold, the trifluoromethoxy group imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing character that can profoundly influence a compound's biological activity. This guide explores the multifaceted biological activities of trifluoromethoxy-substituted phenols, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

Data Presentation: A Quantitative Overview

The biological potency of trifluoromethoxy-substituted phenols has been demonstrated across various therapeutic areas. The following tables summarize key quantitative data from a selection of studies, providing a comparative look at their efficacy.

Table 1: Antimicrobial Activity of Trifluoromethyl-Substituted Pyrazole Derivatives [1]

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Bromo and trifluoromethyl substituted pyrazole (25)S. aureus (MRSA)0.78
Bromo and trifluoromethyl substituted pyrazole (25)S. epidermidis1.56
Bromo and trifluoromethyl substituted pyrazole (25)E. faecium0.78
Trifluoromethyl-substituted pyrazole (13)S. aureus (MRSA)3.12
Dichloro-substituted pyrazole (18)S. aureus (MRSA)0.78–1.56
Phenoxy-substituted pyrazole (6)S. aureus (MRSA)1.56–3.12
Phenoxy-substituted pyrazole (6)E. faecalis3.12
Phenoxy-substituted pyrazole (6)E. faecium1.56

Table 2: Anticancer Activity of Trifluoromethyl-Substituted Thiazolo[4,5-d]pyrimidine and Isoxazole Derivatives [2][3]

CompoundCancer Cell LineIC50 Value (µM)
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)Melanotic Melanoma (A375)24.4
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)Amelanotic Melanoma (C32)24.4
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g)Breast Cancer (MCF-7)2.63
3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole (5)Breast Cancer (MCF-7)3.09

Table 3: Anti-inflammatory Activity of an Ortho-Trifluoromethoxy-Substituted Curcumin Derivative

CompoundAssayCell LineKey Findings
3,5-bis((E)-2-(trifluoromethoxy)benzylidene)piperidin-4-oneNO Production InhibitionRAW 264.7 MacrophagesSignificantly inhibited LPS-induced nitric oxide production.
3,5-bis((E)-2-(trifluoromethoxy)benzylidene)piperidin-4-oneCytokine ExpressionRAW 264.7 MacrophagesReduced the expression of pro-inflammatory cytokines.
3,5-bis((E)-2-(trifluoromethoxy)benzylidene)piperidin-4-oneNF-κB TranslocationRAW 264.7 MacrophagesInhibited the nuclear translocation of NF-κB.

Experimental Protocols: Methodologies for Biological Evaluation

The following sections provide detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for assessing the biological activity of trifluoromethoxy-substituted phenols.

Synthesis of Trifluoromethoxy-Substituted Phenols

A common method for the synthesis of aryl trifluoromethyl ethers from phenols involves a two-step process of xanthalation followed by O-trifluoromethylation.[5][6]

Step 1: Xanthate Formation

  • To a solution of the starting phenol (1.0 equiv) in acetonitrile (MeCN), add a mild base (1.1 equiv).

  • Add an imidazolium or benzimidazolium methylthiocarbonothioyl salt (1.0 equiv) to the mixture.

  • Stir the reaction at room temperature until the phenol is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by partitioning between an organic solvent and water, followed by purification of the organic layer to yield the corresponding aryl xanthate.

Step 2: O-Trifluoromethylation

  • The synthesized aryl xanthate is dissolved in a suitable solvent, such as 1,2-dichloroethane.

  • XtalFluor-E (3-5 equiv) and either trichloroisocyanuric acid (TCCA) (1 equiv) with water (1 equiv) or N-fluorobenzenesulfonimide (NFSI) (3 equiv) are added to the solution.

  • The reaction mixture is heated to 80°C for 3 to 48 hours, with progress monitored by TLC or GC-MS.

  • After cooling, the reaction is quenched and worked up. The crude product is then purified by column chromatography to afford the desired aryl trifluoromethyl ether.

Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination[7][8][9]

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only broth and bacteria (positive control) and broth only (negative control) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Assessment: MTT Assay for Cytotoxicity[4][10][11][12][13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of absorbance versus compound concentration.

Anti-inflammatory Activity Assessment in Macrophage Cells[14][15]

This protocol describes the assessment of the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture and Treatment: RAW 264.7 cells are seeded in a 24-well plate. After reaching confluency, the cells are pre-treated with various concentrations of the test compound for 4 hours.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 12-24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are collected to analyze the expression and phosphorylation status of key proteins in inflammatory signaling pathways (e.g., NF-κB and MAPKs) by Western blotting.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The biological effects of trifluoromethoxy-substituted phenols are often mediated through their interaction with key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the implicated pathways and a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Assays cluster_mechanism Mechanism of Action s1 Starting Phenol s2 Xanthate Formation s1->s2 s3 O-Trifluoromethylation s2->s3 s4 Purified Compound s3->s4 b1 Antimicrobial (MIC) s4->b1 b2 Anticancer (IC50) s4->b2 b3 Anti-inflammatory s4->b3 m1 Signaling Pathway Analysis (e.g., Western Blot) b3->m1

General workflow for the synthesis and biological evaluation of trifluoromethoxy-substituted phenols.

NFkB_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB degradation of IκBα Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression induces TFMO_Phenol Trifluoromethoxy- substituted Phenol TFMO_Phenol->IKK inhibits TFMO_Phenol->IkB prevents degradation

Inhibition of the NF-κB signaling pathway by trifluoromethoxy-substituted phenols.

MAPK_pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor TAK1 TAK1 Receptor->TAK1 MKKs MKK3/6, MKK4/7 TAK1->MKKs p38_JNK p38 / JNK MKKs->p38_JNK phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces TFMO_Phenol Trifluoromethoxy- substituted Phenol TFMO_Phenol->MKKs inhibits phosphorylation TFMO_Phenol->p38_JNK inhibits phosphorylation

Modulation of the MAPK signaling pathway by trifluoromethoxy-substituted phenols.

Conclusion

Trifluoromethoxy-substituted phenols represent a highly promising class of compounds with diverse and potent biological activities. Their enhanced metabolic stability and lipophilicity, conferred by the -OCF3 group, make them attractive candidates for drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of these molecules. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of novel and effective drugs for a range of diseases.

References

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-(trifluoromethoxy)phenol, a fluorinated organic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, commercial availability, and safety information. While specific experimental protocols and established biological pathways for this exact molecule are not extensively documented in publicly available literature, this guide presents synthesis strategies and potential biological activities based on closely related analogs. The inclusion of the trifluoromethoxy group is known to enhance metabolic stability and binding affinity in drug candidates, making this compound a valuable building block for novel therapeutic agents.

Chemical and Physical Properties

This compound, with the CAS number 129676-67-1, is a substituted phenol featuring a methyl group at the 2-position and a trifluoromethoxy group at the 4-position of the benzene ring.

PropertyValueSource
CAS Number 129676-67-1[1][2]
Molecular Formula C₈H₇F₃O₂[1]
Molecular Weight 192.14 g/mol [1]
Boiling Point 203.4±35.0 °C (Predicted)[1]
Density 1.329±0.06 g/cm³ (Predicted)[1]
pKa 9.70±0.18 (Predicted)[3]
Appearance Off-white to light yellow solid[1]
Storage Temperature 2-8°C[1]

Commercial Suppliers

This compound is available from a number of chemical suppliers specializing in research and development compounds. The purity and available quantities may vary by supplier.

SupplierPurityAvailable Quantities
Sigma-Aldrich-Inquire
BLD Pharm≥98%Inquire
CymitQuimica98%Inquire
2a biotech-Inquire
ChemicalBook-Inquire
Fluorochem-Inquire

Synthesis and Experimental Protocols

General Synthesis of Substituted Phenols

A common method for the synthesis of substituted phenols is through electrophilic aromatic substitution on a phenol starting material. For instance, the Friedel-Crafts alkylation of a fluorophenol can be employed to introduce alkyl groups at specific positions. The hydroxyl group of the phenol is a strong ortho-, para- director, which can be used to control the regioselectivity of the reaction.

A plausible synthetic route to this compound could involve the introduction of the methyl group onto a 4-(trifluoromethoxy)phenol backbone or the trifluoromethoxylation of 2-methylphenol.

Illustrative Experimental Workflow for a Related Friedel-Crafts Alkylation:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-fluorophenol in anhydrous DCM cool Cool to 0°C start->cool add_catalyst Add AlCl₃ portion-wise cool->add_catalyst add_alkylating_agent Dropwise addition of 4-methoxybenzyl chloride in DCM add_catalyst->add_alkylating_agent stir_cold Stir at 0°C for 1h add_alkylating_agent->stir_cold warm_rt Warm to room temperature stir_cold->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench with 1M HCl monitor->quench extract Extract with DCM quench->extract wash Wash organic layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column chromatography concentrate->purify end end purify->end Isolated Product

A generalized workflow for the synthesis of an ortho-alkylated phenol via Friedel-Crafts alkylation.

Potential Biological Activity and Applications in Drug Discovery

The incorporation of trifluoromethoxy (-OCF₃) groups into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The -OCF₃ group can improve metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, potentially leading to improved binding affinity and efficacy.

While no specific biological activities for this compound have been reported, phenols and their derivatives are known to exhibit a wide range of biological effects, including antimicrobial and antioxidant activities. The combination of the phenolic hydroxyl group, the methyl group, and the trifluoromethoxy group in this molecule suggests it could be a valuable scaffold for the development of novel therapeutic agents.

Potential Signaling Pathway Involvement (Hypothetical):

Given that some phenolic compounds exhibit anti-inflammatory properties, a hypothetical involvement in inflammatory signaling pathways could be explored. For example, many anti-inflammatory agents act by inhibiting enzymes such as cyclooxygenases (COX-1 and COX-2) or by modulating transcription factors like NF-κB.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_response Inflammatory Response cluster_inhibition Potential Inhibition stimulus e.g., LPS, Cytokines receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB_active Active NF-κB NFkB_IkB->NFkB_active IκB Degradation nucleus Nucleus NFkB_active->nucleus gene_expression Gene Expression nucleus->gene_expression Transcription cytokines Pro-inflammatory Cytokines gene_expression->cytokines COX2 COX-2 gene_expression->COX2 prostaglandins Prostaglandins COX2->prostaglandins inhibitor 2-Methyl-4- (trifluoromethoxy)phenol (Hypothetical) inhibitor->IKK ? inhibitor->COX2 ?

A hypothetical model of potential anti-inflammatory action via inhibition of the NF-κB pathway or COX-2.

Safety Information

Based on available safety data for this compound, the following hazard and precautionary statements have been identified:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P405 (Store locked up).[1]

Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment (PPE).

Conclusion

This compound is a commercially available fluorinated building block with potential applications in drug discovery and materials science. While specific experimental data for this compound is limited in the public domain, its structural features suggest it is a promising candidate for the development of novel molecules with enhanced biological and physical properties. This guide provides a starting point for researchers by summarizing the known properties and suggesting potential avenues for synthesis and biological evaluation based on related compounds. Further research is warranted to fully elucidate the chemical reactivity and biological activity of this compound.

References

"2-Methyl-4-(trifluoromethoxy)phenol" price and availability for research

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Extensive research for "2-Methyl-4-(trifluoromethoxy)phenol" has revealed a significant scarcity of publicly available data. This compound is not listed in the catalogs of major chemical suppliers with available pricing and stock information for research purposes. Furthermore, there is a lack of scientific literature detailing its synthesis, biological activity, or use in experimental protocols. Therefore, the creation of a comprehensive technical guide with detailed experimental procedures and signaling pathways, as originally requested, is not feasible at this time.

It is crucial to distinguish between the requested compound, this compound (with an -OCF₃ group), and its more researched isomer, 2-Methyl-4-(trifluoromethyl)phenol (with a -CF₃ group). The presence of an oxygen atom in the trifluoromethoxy group significantly alters the electronic and steric properties of the molecule compared to the trifluoromethyl group, leading to different chemical and biological characteristics.

This compound: Current Status

Due to the absence of published research, no information can be provided on its biological activity, potential applications in drug development, or any associated signaling pathways.

Alternative Compound: 2-Methyl-4-(trifluoromethyl)phenol

As a potential alternative for research consideration, this section provides information on the isomeric compound, 2-Methyl-4-(trifluoromethyl)phenol (CAS Number: 77227-90-8). This compound is more readily available from various chemical suppliers.

Price and Availability

The price and availability of 2-Methyl-4-(trifluoromethyl)phenol can vary between suppliers and are dependent on the desired quantity and purity. Researchers are advised to consult the websites of chemical suppliers for current pricing. The following table summarizes general availability from select suppliers.

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich96%Inquire for sizesSign-in required for pricing.[1]
Frontier Specialty ChemicalsHigh PurityBulk and smaller sizes available upon request.-
BenchChemHigh PurityAvailable for research applications.Serves as a building block in synthetic organic chemistry.[2]
Physicochemical Properties
PropertyValueReference
CAS Number 77227-90-8[1][2][3]
Molecular Formula C₈H₇F₃O-
Molecular Weight 176.14 g/mol [1]
Physical Form Liquid[1]
Storage Temperature 2-8°C, under inert atmosphere[1]
Applications in Research

2-Methyl-4-(trifluoromethyl)phenol primarily serves as a versatile building block in synthetic organic chemistry.[2] The trifluoromethyl group is a key structural motif in many pharmaceutical and agrochemical compounds due to its ability to enhance properties such as:

  • Lipophilicity: Improving membrane permeability and absorption.

  • Metabolic Stability: Blocking metabolic oxidation at the site of fluorination.

  • Binding Affinity: Altering the electronic nature of the molecule to enhance interactions with biological targets.[2]

This compound is of interest in environmental chemistry for studying the fate and stability of fluorinated compounds, which are transformation products of some pharmaceuticals and agrochemicals.[2]

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically utilizing 2-Methyl-4-(trifluoromethyl)phenol are not widely published. However, general synthesis methods for related trifluoromethyl-substituted phenols can be found in the patent literature. These typically involve multi-step reactions starting from precursors like 3,4-dichlorobenzotrifluoride or involving the modification of other substituted phenols.[4]

A general workflow for a potential application of a phenolic compound in drug discovery is outlined below.

G cluster_synthesis Chemical Synthesis & Modification cluster_screening Biological Screening cluster_development Lead Optimization Start 2-Methyl-4-(trifluoromethyl)phenol (Starting Material) Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization (HPLC, NMR, MS) Derivatization->Purification InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Purification->InVitro HitID Hit Identification InVitro->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Derivatization Iterative Improvement

A generalized workflow for the utilization of a chemical building block in early-stage drug discovery.
Signaling Pathways

There is currently no published research that directly links 2-Methyl-4-(trifluoromethyl)phenol to specific biological signaling pathways. Research on other phenolic compounds suggests a wide range of potential biological activities, including antimicrobial and antioxidant effects, which are often mediated through mechanisms like the disruption of cell membranes or the scavenging of reactive oxygen species.[5] However, these are general properties of the phenol class and have not been specifically demonstrated for this compound.

Conclusion

While a comprehensive technical guide for "this compound" cannot be provided due to a lack of available data, this document has summarized the current state of knowledge. For researchers in need of a compound with similar structural features, the more readily available isomer, "2-Methyl-4-(trifluoromethyl)phenol," may serve as a potential starting point for investigation. It is imperative for researchers to verify the specific properties and activities of any compound through their own experimental work.

References

Methodological & Application

Application Notes and Protocols: The Use of 2-Methyl-4-(trifluoromethoxy)phenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] 2-Methyl-4-(trifluoromethoxy)phenol is a versatile chemical intermediate that holds significant potential as a building block in the synthesis of novel pharmaceutical agents. Its structure combines the advantageous electronic properties of the trifluoromethoxy group with a reactive phenol and a methyl-substituted aromatic ring, offering multiple avenues for synthetic elaboration. These notes provide an overview of the potential applications of this compound in pharmaceutical synthesis, with a focus on the development of anti-inflammatory agents, and include a detailed, representative experimental protocol.

Key Attributes of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy group imparts several desirable properties to drug molecules:

  • Enhanced Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can lead to a longer half-life of the drug in the body.

  • Increased Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance its absorption and distribution.

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the acidity or basicity of nearby functional groups and modulate interactions with biological targets.

Application in the Synthesis of a Potential Anti-inflammatory Agent

While specific pharmaceuticals directly synthesized from this compound are not widely documented in publicly available literature, its structural motifs are present in various biologically active compounds. Based on the known synthesis of diaryl ether and biaryl compounds with anti-inflammatory properties, a plausible application of this compound is in the synthesis of inhibitors of enzymes such as Cyclooxygenase-2 (COX-2). The following sections detail a representative synthesis of a diaryl ether, a common scaffold in medicinal chemistry.

Experimental Protocols

Protocol 1: Synthesis of a Diaryl Ether Derivative via Williamson Ether Synthesis

This protocol describes a representative synthesis of a diaryl ether from this compound and a substituted aryl halide. This reaction is a modified Williamson ether synthesis, a fundamental and widely used method for forming ether linkages.

Reaction Scheme:

Materials:

  • This compound

  • 4-Fluoronitrobenzene (as a representative aryl halide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (5 mL per mmol of phenol).

  • Addition of Aryl Halide: To the stirred suspension, add 4-fluoronitrobenzene (1.1 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (20 mL per mL of DMF).

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the pure diaryl ether product.

Quantitative Data (Representative):

The following table summarizes representative quantitative data for the synthesis of a diaryl ether derivative. Actual results may vary depending on the specific substrates and reaction conditions.

ParameterValue
Reactants
This compound1.0 g
4-Fluoronitrobenzene0.8 g
Potassium Carbonate1.1 g
Product
Theoretical Yield1.6 g
Actual Yield 1.3 g (81%)
Purity (by HPLC) >98%

Visualizations

Experimental Workflow for Diaryl Ether Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Combine this compound, K₂CO₃, and DMF in a flask prep2 Add 4-Fluoronitrobenzene prep1->prep2 react Heat to 80-100 °C and monitor by TLC prep2->react workup1 Cool and quench with water react->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Wash with water and brine workup2->workup3 purify1 Dry over MgSO₄ and concentrate workup3->purify1 purify2 Purify by column chromatography purify1->purify2 end end purify2->end Isolated Product G Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA₂ COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation Potential Inhibitor Potential Inhibitor Potential Inhibitor->COX-2 Inhibition

References

Application of "2-Methyl-4-(trifluoromethoxy)phenol" in agrochemical development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

"2-Methyl-4-(trifluoromethoxy)phenol" is a crucial building block in the synthesis of advanced agrochemicals. The presence of both a methyl group and a trifluoromethoxy group on the phenol ring imparts unique physicochemical properties to derivative molecules, enhancing their biological activity and metabolic stability.[1] The trifluoromethoxy group, in particular, is known to increase lipophilicity and binding affinity to target enzymes, making it a valuable moiety in the design of potent herbicides, fungicides, and insecticides.[2]

This document outlines the application of "this compound" as an intermediate in the development of novel agrochemicals, with a focus on a promising class of herbicides: 2-phenylpyridine derivatives that act as Protoporphyrinogen Oxidase (PPO) inhibitors.

Key Applications:

  • Intermediate for Herbicide Synthesis: "this compound" is a key precursor for the synthesis of 2-phenylpyridine-based herbicides. These herbicides have demonstrated high efficacy against a broad spectrum of weeds.

  • Intermediate for Fungicide and Insecticide Development: The structural motif of "this compound" can be incorporated into novel fungicides, particularly strobilurin analogues, and insecticides. The trifluoromethoxy group can enhance the potency and spectrum of activity of these compounds.[3][4]

Featured Application: Synthesis of 2-Phenylpyridine Herbicides

Recent research has highlighted the potential of 2-phenylpyridine derivatives containing a trifluoromethoxy moiety as potent herbicides.[5] These compounds act by inhibiting the enzyme Protoporphyrinogen Oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of toxic protoporphyrinogen IX, which causes rapid cell membrane disruption and plant death.

One such derivative, 3-Chloro-2-(2-methyl-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine, has been synthesized and shows significant herbicidal activity.[5] The synthesis utilizes a key intermediate derived from a "2-Methyl-4-hydroxyphenyl" structure, demonstrating the utility of "this compound" in accessing this class of compounds.

Quantitative Data: Herbicidal Activity of a Representative 2-Phenylpyridine Derivative

The following table summarizes the herbicidal activity of compound 7a (a close analog of the derivative of "this compound", where the trifluoromethoxy group is on the benzyl ether part) against various weeds and its inhibitory effect on the PPO enzyme from Nicotiana tabacum (NtPPO).[5]

Compound/ParameterAbutilon theophrasti (Velvetleaf)Amaranthus retroflexus (Redroot Pigweed)Eclipta prostrata (False Daisy)Digitaria sanguinalis (Large Crabgrass)Setaria viridis (Green Foxtail)NtPPO Inhibition
Compound 7a
ED₅₀ (g a.i./hm²)13.325.48>37.5>37.5>37.5
IC₅₀ (nM)9.4
Fomesafen (Commercial Standard)
ED₅₀ (g a.i./hm²)36.3910.09---
IC₅₀ (nM)110.5

ED₅₀: The dose required to cause a 50% reduction in plant growth. IC₅₀: The concentration required to inhibit 50% of the enzyme's activity. a.i./hm²: active ingredient per hectare.

Experimental Protocols

Synthesis of a 2-Phenylpyridine Herbicide Intermediate

This protocol describes a synthetic route analogous to the one used for preparing the herbicidal 2-phenylpyridine derivatives, illustrating how "this compound" can be utilized.

Objective: To synthesize a key intermediate, a substituted 2-phenylpyridine, which can be further elaborated into a potent herbicide.

Reaction Scheme:

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Elaboration to Herbicide (Example) A 2-Methyl-4-(trifluoromethoxy)phenylboronic acid C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 80 °C A->C B 3-Chloro-2-bromo-5-(trifluoromethyl)pyridine B->C D 3-Chloro-2-(2-methyl-4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine C->D D_clone 3-Chloro-2-(2-methyl-4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine E Further functionalization (e.g., etherification at the 4-position if starting with a hydroxyphenyl intermediate) D_clone->E F Final Herbicidal Product E->F

Caption: Synthetic pathway for a 2-phenylpyridine herbicide.

Materials:

  • 2-Methyl-4-(trifluoromethoxy)phenylboronic acid (derived from this compound)

  • 3-Chloro-2-bromo-5-(trifluoromethyl)pyridine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure (Suzuki Coupling):

  • To a reaction flask, add 2-Methyl-4-(trifluoromethoxy)phenylboronic acid (1.2 mmol), 3-Chloro-2-bromo-5-(trifluoromethyl)pyridine (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-phenylpyridine intermediate.

Bioassay for Herbicidal Activity (Post-emergence)

Objective: To evaluate the post-emergence herbicidal activity of a test compound on various weed species.

G A Weed Cultivation (e.g., A. theophrasti, A. retroflexus) Grow to 2-3 leaf stage C Foliar Spray Application Apply test compound solutions at varying concentrations A->C B Test Compound Preparation Dissolve in acetone, dilute with water containing Tween-80 B->C D Incubation Greenhouse conditions (25°C, 14h light/10h dark) C->D E Herbicidal Effect Assessment (14 days post-application) Visual injury rating, fresh weight measurement D->E F Data Analysis Calculate inhibition rate Determine ED50 values E->F

Caption: Workflow for post-emergence herbicidal activity bioassay.

Materials:

  • Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus)

  • Pots with a suitable soil mixture

  • Test compound

  • Acetone

  • Tween-80

  • Deionized water

  • Spray bottle or automated sprayer

  • Controlled environment greenhouse

Procedure:

  • Sow the seeds of the target weed species in pots and cultivate them in a greenhouse until they reach the 2-3 leaf stage.

  • Prepare a stock solution of the test compound by dissolving it in a small amount of acetone.

  • Prepare a series of spray solutions by diluting the stock solution with deionized water containing 0.1% Tween-80 to achieve the desired concentrations.

  • Spray the weed seedlings uniformly with the test solutions until the foliage is wet. A control group should be sprayed with the water/acetone/Tween-80 solution without the test compound.

  • Return the treated plants to the greenhouse and maintain them under controlled conditions (e.g., 25°C, 14-hour photoperiod) for 14 days.

  • After 14 days, assess the herbicidal effect by visually rating the plant injury and by measuring the fresh weight of the aerial parts of the plants.

  • Calculate the percentage of growth inhibition relative to the control group.

  • Determine the ED₅₀ value by probit analysis of the dose-response data.

Mechanism of Action: PPO Inhibition

The herbicidal activity of the 2-phenylpyridine derivatives synthesized from "this compound" is attributed to the inhibition of the Protoporphyrinogen Oxidase (PPO) enzyme.

G Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Accumulation Accumulation of Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Product Herbicide 2-Phenylpyridine Herbicide (Derivative of this compound) Herbicide->Inhibition ROS Reactive Oxygen Species (ROS) Generation Accumulation->ROS Cell_Death Lipid Peroxidation & Cell Membrane Disruption -> Plant Death ROS->Cell_Death

Caption: PPO inhibition by 2-phenylpyridine herbicides.

This inhibition disrupts the chlorophyll biosynthesis pathway, leading to the accumulation of the substrate, protoporphyrinogen IX. In the presence of light and oxygen, this accumulated substrate leads to the formation of highly reactive singlet oxygen, which causes rapid lipid peroxidation and destruction of cell membranes, ultimately resulting in the death of the plant. The high efficacy of these herbicides is due to the strong binding of the inhibitor to the active site of the PPO enzyme.

References

The Role of 2-Methyl-4-(trifluoromethoxy)phenol in Kinase Inhibitor Synthesis: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the utility of specific chemical scaffolds is paramount in the design of novel therapeutics. This document explores the application of 2-Methyl-4-(trifluoromethoxy)phenol in the synthesis of kinase inhibitors, providing an overview of its potential role based on the established importance of its constituent functional groups in medicinal chemistry.

While a direct synthetic route from this compound to a commercially available or late-stage clinical kinase inhibitor is not prominently documented in publicly available literature, the structural motifs it contains—a phenol ring, a methyl group, and a trifluoromethoxy group—are of significant interest in the development of these targeted therapies. The trifluoromethoxy group, in particular, is recognized for its ability to enhance key drug-like properties.

The Significance of the Trifluoromethoxy Moiety in Drug Design

The trifluoromethoxy (-OCF₃) group is often employed by medicinal chemists to improve the metabolic stability and membrane permeability of drug candidates. Its strong electron-withdrawing nature can also influence the acidity of adjacent functional groups and modulate the binding affinity of a molecule to its target protein. These characteristics make it a valuable addition to scaffolds aimed at inhibiting kinases, a class of enzymes frequently implicated in cancer and other diseases.

Potential Synthetic Pathways and Applications

Although a specific kinase inhibitor originating from this compound has not been identified in the reviewed literature, we can postulate its potential application as a key intermediate in multi-step synthetic sequences. The phenolic hydroxyl group provides a reactive handle for various chemical transformations, such as etherification or coupling reactions, to build more complex molecular architectures.

Below is a conceptual workflow illustrating how a substituted phenol like this compound could be incorporated into a kinase inhibitor synthesis pipeline.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Core Assembly cluster_2 Phase 3: Final Product Start This compound Reaction1 Functional Group Transformation (e.g., Etherification, Halogenation) Start->Reaction1 Intermediate Activated Phenol Derivative Reaction1->Intermediate Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling Core Heterocyclic Core Structure (e.g., Quinazoline, Pyrimidine) Core->Coupling Inhibitor_Scaffold Kinase Inhibitor Scaffold Coupling->Inhibitor_Scaffold Final_Mod Final Modification / Purification Inhibitor_Scaffold->Final_Mod Final_Product Final Kinase Inhibitor Final_Mod->Final_Product

Caption: Conceptual workflow for kinase inhibitor synthesis.

Signaling Pathways of Interest

Kinase inhibitors are designed to interfere with specific signaling pathways that are often dysregulated in disease states. The RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways are two of the most critical cascades in cancer cell proliferation and survival, and are common targets for kinase inhibitor drugs. The diagram below illustrates a simplified overview of these interconnected pathways.

G RAS RAS RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth, Metabolism mTOR->Cell_Growth PI3K PI3K PI3K->PIP3 PIP2 to PIP3

Caption: Key oncogenic signaling pathways targeted by kinase inhibitors.

Conclusion

High-Performance Liquid Chromatography (HPLC) Analysis of Trifluoromethylphenols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of trifluoromethylphenols using High-Performance Liquid Chromatography (HPLC). Trifluoromethylphenols are crucial intermediates and target molecules in the pharmaceutical and agrochemical industries. Accurate and robust analytical methods are therefore essential for their characterization, quantification, and quality control.

Introduction

Trifluoromethylphenols (TFMPs) are aromatic compounds containing both a hydroxyl and a trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of the phenol, affecting its acidity, lipophilicity, and metabolic stability. Consequently, precise analytical methodologies are required to separate and quantify TFMP isomers and related derivatives. This application note focuses on reverse-phase HPLC (RP-HPLC) with UV detection, a widely used, reliable, and accessible technique for this purpose.

Chromatographic Conditions and Data

Effective separation of trifluoromethylphenol isomers can be achieved using both traditional C18 and specialized pentafluorophenyl (PFP) stationary phases. PFP columns, in particular, can offer enhanced selectivity for halogenated compounds and positional isomers due to unique dipole-dipole, π-π, and hydrophobic interactions.[1][2][3]

The following tables summarize typical chromatographic conditions and illustrative quantitative data for the analysis of trifluoromethylphenols.

Table 1: HPLC Method Parameters for Trifluoromethylphenol Analysis

ParameterCondition 1: C18 ColumnCondition 2: PFP Column
HPLC System HPLC with pump, autosampler, column oven, UV-Vis detector[4]HPLC with pump, autosampler, column oven, UV-Vis detector
Column Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[4]Pentafluorophenyl (PFP) (e.g., 4.6 x 150 mm, 5 µm)[5]
Mobile Phase A Water with 0.1% Phosphoric Acid[4][6]Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN)[4][6]Acetonitrile (MeCN)
Gradient Program See Table 2See Table 3
Flow Rate 1.0 mL/min[4]1.0 mL/min
Column Temperature 30 °C[4]35 °C
Injection Volume 10 µL[4]10 µL
Detection UV at 275 nmUV at 275 nm

Table 2: Illustrative Gradient Elution Program for C18 Column [4]

Time (minutes)% Mobile Phase A (Water + 0.1% Acid)% Mobile Phase B (Acetonitrile)
0.07030
15.03070
20.03070
22.07030
30.07030

Table 3: Illustrative Gradient Elution Program for PFP Column

Time (minutes)% Mobile Phase A (Water + 0.1% Acid)% Mobile Phase B (Acetonitrile)
0.08020
12.04060
17.04060
19.08020
25.08020

Table 4: Illustrative Quantitative Data for Trifluoromethylphenol Isomers

(Note: The data presented in this table are illustrative and may vary depending on the specific HPLC system, column, and precise experimental conditions.)[4]

CompoundExpected Elution Order (C18)Retention Time (min) (Illustrative)Tailing Factor (Illustrative)Theoretical Plates (Illustrative)
4-Trifluoromethylphenol19.81.214000
2-Trifluoromethylphenol211.21.115500
3-Trifluoromethylphenol312.51.115000

Experimental Protocols

Reagents and Materials
  • Trifluoromethylphenol standards (2-, 3-, and 4-isomers)

  • Acetonitrile (HPLC grade)[4]

  • Water (HPLC grade or ultrapure)[4]

  • Phosphoric acid or Formic acid (analytical grade)[4][6]

  • Methanol (for cleaning, optional)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each trifluoromethylphenol isomer standard and transfer to separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile for the C18 method). These solutions should cover the expected concentration range of the samples to be analyzed and will be used to construct a calibration curve.

Sample Preparation
  • For Drug Formulations: Accurately weigh a portion of the formulation and dissolve it in the mobile phase to achieve a concentration within the calibration range. Sonication may be used to aid dissolution.[4]

  • For Biological Samples: A more extensive sample cleanup is typically required. Methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering matrix components.[4]

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove particulate matter and prevent column clogging.

HPLC Analysis Protocol
  • System Preparation: Purge the HPLC system with the mobile phases to remove any air bubbles.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software including blanks, standard solutions (for calibration), and samples.

  • Injection: Inject 10 µL of each solution into the HPLC system.[4]

  • Data Acquisition: Run the HPLC method as defined in Table 1 and the corresponding gradient program. Ensure the run time is sufficient for all analytes to elute and for the column to re-equilibrate.

Data Analysis
  • Peak Identification: Identify the peaks corresponding to the trifluoromethylphenol isomers in the sample chromatograms by comparing their retention times with those of the analytical standards.

  • Calibration Curve: Construct a calibration curve by plotting the peak area of each isomer from the standard solutions against its known concentration.

  • Quantification: Determine the concentration of each trifluoromethylphenol isomer in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of trifluoromethylphenols.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Filtration Filter all Solutions (0.45 µm) Standard_Prep->Filtration Sample_Prep Prepare Sample Solutions Sample_Prep->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_ID Peak Identification & Integration Detection->Peak_ID Calibration Calibration Curve Generation Peak_ID->Calibration Quantification Quantification of Analytes Calibration->Quantification Method_Development Analyte Trifluoromethylphenols (Positional Isomers) Column Stationary Phase Selection Analyte->Column Mobile_Phase Mobile Phase Optimization Analyte->Mobile_Phase Detection Detection Parameters Analyte->Detection C18 C18 (Hydrophobic) Column->C18 PFP PFP (Alternative Selectivity) Column->PFP Performance Method Performance C18->Performance PFP->Performance Solvents Solvent Choice (Water/Acetonitrile) Mobile_Phase->Solvents Modifier Acid Modifier (Formic/Phosphoric Acid) Mobile_Phase->Modifier Gradient Gradient Elution Mobile_Phase->Gradient Solvents->Performance Modifier->Performance Gradient->Performance Wavelength UV Wavelength (e.g., 275 nm) Detection->Wavelength Wavelength->Performance

References

Application Note: Analysis of Trifluoromethylphenols by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Trifluoromethylphenols (TFMPs) are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] This application note provides detailed protocols for the analysis of trifluoromethylphenols using Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of phenols by GC can be challenging due to their polarity, which may lead to poor peak shape and adsorption on the column.[1] To overcome these challenges, derivatization techniques are employed to convert the polar hydroxyl group into a less polar, more volatile moiety. This document outlines three effective derivatization methods: allylation, silylation, and acetylation, followed by GC-MS analysis. These protocols are designed for researchers, scientists, and professionals in drug development to ensure robust and reliable quantification of trifluoromethylphenols.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.[1] However, the inherent polarity of the hydroxyl group in phenols can lead to analytical challenges.[1] Derivatization is a chemical modification process that converts analytes into a form more suitable for GC-MS analysis by increasing their volatility and thermal stability.[2][3] This note details the analysis of trifluoromethylphenols, key intermediates in many synthetic pathways, using GC-MS following derivatization. The provided protocols offer comprehensive guidance on sample preparation, derivatization, and instrument parameters to achieve high sensitivity and selectivity.

Experimental Protocols

Sample Preparation (General)

Prior to derivatization, it is essential to prepare the sample appropriately.

  • For non-aqueous samples: Dissolve the trifluoromethylphenol isomer in a suitable volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[4][5] The recommended starting concentration is approximately 1 mg/mL, which can be further diluted as needed.[1]

  • For aqueous samples: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to transfer the trifluoromethylphenols into a compatible organic solvent.[5][6] The sample should be acidified to a pH of less than or equal to 2 before extraction.[6] After extraction, the organic solvent should be dried over anhydrous sodium sulfate and then evaporated to dryness under a gentle stream of nitrogen.[1][7] The residue can then be reconstituted in the desired solvent for derivatization.

Derivatization Protocols

This protocol describes the conversion of trifluoromethylphenols to their corresponding allyl ethers.

Materials:

  • Trifluoromethylphenol isomer

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Acetone, anhydrous

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of the trifluoromethylphenol isomer in 30 mL of anhydrous acetone.[1]

  • Add 1.5 equivalents of powdered potassium carbonate to the solution.[1]

  • Add 1.2 equivalents of allyl bromide to the stirred suspension.[1]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 60-70°C) with continuous stirring for 4-6 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or by analyzing a quenched aliquot by GC-MS.[1]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.[1]

  • Evaporate the acetone from the filtrate using a rotary evaporator.[1]

  • Dissolve the residue in dichloromethane and wash with deionized water to remove any remaining salts.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude allylated trifluoromethylphenol.[1]

  • Prepare a stock solution of the purified product in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL for GC-MS analysis.[1]

This protocol details the derivatization of trifluoromethylphenols to their trimethylsilyl (TMS) ethers using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.[3]

Materials:

  • Dried trifluoromethylphenol sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable anhydrous solvent

Procedure:

  • Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.[3]

  • Add a precise volume of internal standard solution if quantitative analysis is required.[3]

  • Dissolve the dried sample residue in 100 µL of pyridine.[3]

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[3]

  • Cap the vial tightly and vortex for 30 seconds.[3]

  • Heat the vial at 70-80°C for 30-60 minutes in a heating block.[3]

  • Cool the vial to room temperature before GC-MS analysis.

This protocol describes the conversion of trifluoromethylphenols to their acetate esters using acetic anhydride.

Materials:

  • Dried trifluoromethylphenol sample

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

Procedure:

  • Place the dried trifluoromethylphenol sample in a reaction vial.

  • Add 100 µL of pyridine to dissolve the sample.

  • Add 100 µL of acetic anhydride.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. The excess pyridine and acetic anhydride will elute early in the chromatogram.

GC-MS Parameters

The following are typical GC-MS parameters that can be adapted and optimized for specific instruments and trifluoromethylphenol isomers.

ParameterSetting
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Inlet Temperature250°C[9]
Injection ModeSplitless (0.5 - 1 min splitless time)
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min[8][9]
Oven ProgramInitial temp 70°C for 1 min, ramp to 150°C at 14°C/min, then to 215°C at 6°C/min, and finally to 285°C at 10°C/min[8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-400

Data Presentation

Quantitative data for the analysis of derivatized trifluoromethylphenol isomers should be presented in a clear, tabular format. The following tables provide an example of how to summarize this data.

Table 1: Retention Times and Key Mass Fragments of Derivatized Trifluoromethylphenols

CompoundDerivatization MethodRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
2-(Trifluoromethyl)phenolAllylation12.5202161, 133, 113
3-(Trifluoromethyl)phenolSilylation11.8234219, 147
4-(Trifluoromethyl)phenolAcetylation13.2204162, 134

Table 2: Quantitative Analysis of Trifluoromethylphenol Isomers

CompoundDerivatization MethodLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (R²)
2-(Trifluoromethyl)phenolAllylation0.51.50.998
3-(Trifluoromethyl)phenolSilylation0.20.60.999
4-(Trifluoromethyl)phenolAcetylation1.03.00.997

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start with Trifluoromethylphenol Sample extraction Liquid-Liquid or Solid-Phase Extraction (for aqueous samples) start->extraction drying Dry Sample (under Nitrogen) extraction->drying derivatization_choice Choose Derivatization Method drying->derivatization_choice allylation Allylation derivatization_choice->allylation Allyl Bromide silylation Silylation derivatization_choice->silylation BSTFA acetylation Acetylation derivatization_choice->acetylation Acetic Anhydride gcms GC-MS Analysis allylation->gcms silylation->gcms acetylation->gcms data_analysis Data Processing and Quantification gcms->data_analysis end Final Report data_analysis->end derivatization_options cluster_derivatives Derivatized Products tfmp Trifluoromethylphenol (HO-C6H4-CF3) allyl_ether Allyl Ether (CH2=CHCH2O-C6H4-CF3) tfmp->allyl_ether Allylation tms_ether TMS Ether ((CH3)3SiO-C6H4-CF3) tfmp->tms_ether Silylation acetate_ester Acetate Ester (CH3COO-C6H4-CF3) tfmp->acetate_ester Acetylation mass_fragmentation parent_ion [M]+• (Derivatized TFMP) fragment1 [M - R]+ parent_ion->fragment1 Loss of derivatizing group radical fragment2 [CF3-C6H4-O]+ parent_ion->fragment2 Rearrangement other_fragments Other Fragments parent_ion->other_fragments fragment3 [C6H4-O]+ fragment2->fragment3 Loss of CF3

References

Application Notes and Protocols: NMR Spectroscopy of 2-Methyl-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] This document provides a detailed guide to the NMR analysis of 2-Methyl-4-(trifluoromethoxy)phenol, a substituted phenol derivative. Compounds containing a trifluoromethoxy (-OCF₃) group are of significant interest in medicinal and agrochemical research due to their enhanced metabolic stability, lipophilicity, and binding affinity. The presence of ¹H, ¹³C, and ¹⁹F nuclei in the molecule allows for a comprehensive characterization using a suite of NMR experiments.

The combination of a methyl group at the 2-position, a hydroxyl group at the 1-position, and a trifluoromethoxy group at the 4-position results in a unique substitution pattern on the aromatic ring. ¹H NMR provides information on the number and connectivity of protons. ¹³C NMR, often enhanced by techniques like DEPT, reveals the carbon skeleton.[1][2] Crucially, ¹⁹F NMR offers a highly sensitive and specific window into the electronic environment of the trifluoromethoxy group, as the ¹⁹F chemical shift is highly sensitive to changes in the local molecular environment.[3][4]

Predicted NMR Spectral Data

The following data are predicted based on established substituent effects and analysis of analogous compounds. Experimental values may vary slightly based on solvent and concentration.

Structure for Atom Numbering:

Caption: Structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom # Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H (on O1) ~5.1 br s - 1H
H6 ~6.95 d J = 8.5 1H
H5 ~6.88 dd J = 8.5, 2.5 1H
H3 ~6.82 d J = 2.5 1H

| H (on C7) | ~2.25 | s | - | 3H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom # Chemical Shift (δ, ppm) Multiplicity (¹⁹F Coupling) Coupling Constant (J, Hz)
C1 ~151.0 - -
C4 ~144.0 q ²JCF ≈ 2
C2 ~129.5 - -
C6 ~122.5 - -
C8 (-OCF₃) ~121.5 q ¹JCF ≈ 257
C5 ~118.0 q ³JCF ≈ 1
C3 ~117.5 - -

| C7 (-CH₃) | ~16.0 | - | - |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Atom # Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)

| F (on C8) | ~ -58.5 | s | - |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) for ¹H and ¹³C, and CFCl₃ (δ = 0.00 ppm) for ¹⁹F. s = singlet, d = doublet, dd = doublet of doublets, q = quartet, br s = broad singlet.

Experimental Protocols

These protocols provide a general framework for acquiring high-quality NMR data for this compound.[1] Optimization may be required based on the specific instrument and sample concentration.

A. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[5]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5]

  • Mixing: Gently vortex or swirl the vial to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring no solid particles are transferred. The liquid height should be approximately 4-5 cm.[1]

  • Capping: Securely cap the NMR tube.

B. NMR Data Acquisition

  • Instrument: 500 MHz NMR Spectrometer

  • Temperature: 298 K

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (e.g., 'zg30')[6]

  • Spectral Width: 12-16 ppm

  • Acquisition Time: ~3 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-64

  • Transmitter Frequency Offset (O1P): Centered on the aromatic region (~6 ppm)

¹³C{¹H} NMR Spectroscopy (Proton Decoupled):

  • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30')

  • Spectral Width: 220-240 ppm

  • Acquisition Time: ~1 second

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on concentration)

¹⁹F NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (e.g., 'zg30')

  • Spectral Width: ~50 ppm (centered around -60 ppm)

  • Acquisition Time: ~1 second

  • Relaxation Delay: 2 seconds

  • Number of Scans: 64-256

C. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C and ¹⁹F) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to achieve a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

  • Referencing: Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum using an external standard or by using the spectrometer's calibrated frequency.

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Structure Elucidation weigh Weigh Compound (5-50 mg) dissolve Dissolve in CDCl₃ with TMS (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H1 ¹H NMR acquire_C13 ¹³C NMR acquire_F19 ¹⁹F NMR ft Fourier Transform acquire_H1->ft acquire_C13->ft acquire_F19->ft phase Phasing & Baseline Correction ft->phase reference Referencing (TMS) phase->reference analyze Integration & Peak Picking reference->analyze assign Assign Signals analyze->assign confirm Confirm Structure assign->confirm

Caption: Experimental workflow for NMR analysis of this compound.

References

Anwendungs- und Protokollhandbuch: Derivatisierung von Phenolen für die GC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung:

Die Gaschromatographie (GC) ist eine leistungsstarke Technik zur Trennung und Analyse von flüchtigen und halbflüchtigen Verbindungen. Viele Phenole besitzen jedoch aufgrund ihrer polaren Hydroxylgruppen eine geringe Flüchtigkeit, was eine direkte GC-Analyse erschwert. Die Derivatisierung ist ein entscheidender Schritt in der Probenvorbereitung, der diese Phenole chemisch modifiziert, um ihre Flüchtigkeit und thermische Stabilität zu erhöhen und so die chromatographische Peakform, Auflösung und Nachweisempfindlichkeit zu verbessern.[1][2]

Dieses Dokument bietet detaillierte Anwendungshinweise und Protokolle für die gängigsten Derivatisierungstechniken von Phenolen: Silylierung und Acetylierung.

Chemische Grundlagen der Derivatisierung

Die Derivatisierung von Phenolen für die GC-Analyse zielt darauf ab, den aktiven Wasserstoff der polaren Hydroxylgruppe (-OH) durch eine unpolare Gruppe zu ersetzen. Dies reduziert die intermolekularen Wasserstoffbrückenbindungen und erhöht die Flüchtigkeit der Analyten.[1][2]

  • Silylierung: Bei dieser Methode wird der aktive Wasserstoff durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.[1][2] Silylierungsreagenzien sind sehr reaktiv und führen zu thermisch stabilen Derivaten.[1][2]

  • Acetylierung: Hierbei wird die Hydroxylgruppe in einen Ester umgewandelt, typischerweise durch Reaktion mit Essigsäureanhydrid.[1] Die resultierenden Ester sind weniger polar und flüchtiger als die ursprünglichen Phenole.[1]

Auswahl des Derivatisierungsreagenzes

Die Wahl des Reagenzes hängt von der spezifischen Phenolstruktur, der Probenmatrix und den gewünschten analytischen Ergebnissen ab.

Tabelle 1: Gängige Derivatisierungsmittel für Phenole

DerivatisierungsmethodeReagenzAbkürzungEigenschaften und Anwendungen
Silylierung N,O-Bis(trimethylsilyl)trifluoracetamidBSTFASehr reaktiv, weit verbreitet für Phenole.[1] Oft in Kombination mit 1% Trimethylchlorsilan (TMCS) als Katalysator verwendet.
N-Methyl-N-(trimethylsilyl)trifluoracetamidMSTFAEines der reaktivsten Silylierungsreagenzien, geeignet für eine breite Palette von Verbindungen, einschließlich sterisch gehinderter Phenole.[1]
N,O-Bis(trimethylsilyl)acetamidBSAEin weiteres starkes Silylierungsmittel, das für Phenole und andere polare Verbindungen geeignet ist.
Acetylierung EssigsäureanhydridAc₂OGängiges und kostengünstiges Reagenz zur Bildung von Acetatestern. Die Reaktion erfordert oft einen Katalysator wie Pyridin oder Kaliumcarbonat.[1]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die schrittweise Durchführung der Silylierung und Acetylierung von Phenolen für die GC-Analyse.

Protokoll 1: Silylierung mit BSTFA (+1% TMCS)

Dieses Protokoll eignet sich für eine breite Palette von Phenolen.

Materialien und Reagenzien:

  • Phenol-Standard oder Probenextrakt

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Aprotisches Lösungsmittel (z. B. Aceton, Dichlormethan, Pyridin)

  • Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Septumkappen)

  • Heizblock oder Wasserbad

  • Vortexmischer

  • GC-MS-System

Durchführung:

  • Probenvorbereitung: Überführen Sie eine Aliquote des Phenol-Standards oder des Probenextrakts in ein Reaktionsgefäß. Falls die Probe in einem Lösungsmittel gelöst ist, verdampfen Sie dieses unter einem sanften Stickstoffstrom bis zur Trockenheit.

  • Lösung: Lösen Sie den trockenen Rückstand in einem geeigneten Volumen eines aprotischen Lösungsmittels (z. B. 100 µL Aceton) auf.

  • Derivatisierung: Geben Sie einen Überschuss an BSTFA (+ 1% TMCS) hinzu. Ein molares Verhältnis von Reagenz zu aktivem Wasserstoff von mindestens 2:1 wird empfohlen. In der Praxis können 50-100 µL des Silylierungsreagenzes zu einer 100 µL Probelösung gegeben werden.

  • Reaktion: Verschließen Sie das Gefäß fest und mischen Sie es kurz durch (Vortex). Inkubieren Sie die Mischung. Die Reaktion ist in Aceton bei Raumtemperatur oft innerhalb von 15 Sekunden quantitativ.[3] Eine Erwärmung auf 60-75 °C für 30-60 Minuten kann die Derivatisierung von sterisch gehinderten oder langsam reagierenden Verbindungen sicherstellen.[3]

  • Analyse: Lassen Sie die Probe auf Raumtemperatur abkühlen. Injizieren Sie eine Aliquote der derivatisierten Probe direkt in das GC-MS-System.

Workflow der Silylierungs-Derivatisierung

Silylierung_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analyse Analyse start Probe (Standard/Extrakt) trocknen Eindampfen (N2) start->trocknen loesen Lösen in aprot. Lösungsmittel trocknen->loesen reagenz Zugabe von BSTFA + 1% TMCS loesen->reagenz inkubation Inkubation (RT oder 60-75°C) reagenz->inkubation analyse GC-MS Analyse inkubation->analyse

Abbildung 1: Workflow der Silylierungs-Derivatisierung.

Protokoll 2: Acetylierung mit Essigsäureanhydrid

Dieses Protokoll beschreibt die Acetylierung von Phenolen zur Analyse mittels GC-MS.

Materialien und Reagenzien:

  • Phenol-Standard oder Probenextrakt

  • Essigsäureanhydrid (Ac₂O)

  • Katalysator (z. B. Pyridin oder Kaliumcarbonat, K₂CO₃)

  • Aprotisches Lösungsmittel (z. B. Dichlormethan, falls Pyridin nicht als Lösungsmittel dient)

  • Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Septumkappen)

  • Heizblock oder Wasserbad

  • Vortexmischer

  • GC-MS-System

Durchführung:

  • Probenvorbereitung: Überführen Sie eine Aliquote des Phenol-Standards oder des Probenextrakts in ein Reaktionsgefäß. Verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom bis zur Trockenheit.

  • Reagenzien zugeben: Geben Sie zum trockenen Rückstand 500 µL einer Phenollösung (z.B. in Toluol), 50 µL Essigsäureanhydrid und eine Spatelspitze Kaliumcarbonat als Katalysator hinzu.[4] Alternativ kann Pyridin sowohl als Katalysator als auch als Lösungsmittel verwendet werden.

  • Reaktion: Verschließen Sie das Gefäß fest und schütteln Sie es am Vortexer. Erhitzen Sie die Mischung für 60 Minuten bei 80 °C im Heizblock.[4]

  • Aufarbeitung (optional): Nach dem Abkühlen kann die Reaktionsmischung mit Wasser versetzt werden, um überschüssiges Essigsäureanhydrid zu hydrolysieren. Anschließend wird die organische Phase abgetrennt und für die Analyse verwendet. Bei Verwendung von K₂CO₃, pipettieren Sie die überstehende Lösung vorsichtig in ein neues Vial, um zu vermeiden, dass der feste Katalysator mitüberführt wird.[4]

  • Analyse: Injizieren Sie eine Aliquote der derivatisierten Probe in das GC-MS-System.

Chemische Reaktion der Acetylierung

Acetylierung_Reaktion phenol Phenol (Ar-OH) reaktion Katalysator (z.B. Pyridin) phenol->reaktion essigsaeureanhydrid Essigsäureanhydrid ((CH3CO)2O) essigsaeureanhydrid->reaktion phenylester Phenylester (Ar-O-COCH3) essigsaeure Essigsäure (CH3COOH) plus1 + plus2 + reaktion->phenylester reaktion->essigsaeure

Abbildung 2: Reaktionsschema der Phenol-Acetylierung.

Vergleich der Derivatisierungsmethoden

Die Effizienz der Derivatisierung kann je nach Phenol und Methode variieren. Die folgende Tabelle fasst quantitative Vergleiche basierend auf Literaturdaten zusammen. Die Response-Faktoren geben einen Hinweis auf die Empfindlichkeit der Methode für den jeweiligen Analyten.

Tabelle 2: Vergleich der relativen Response-Faktoren für verschiedene Derivatisierungsmethoden

AnalytAcetylierung (Essigsäureanhydrid)Silylierung (MTBSTFA)Silylierung (BSA)
2,4-Dimethylphenolhochmittelhoch
2-Chlorphenolhochniedrighoch
2-Nitrophenolniedrigmittelmittel
Pentachlorphenolhochhochhoch
4-Methylphenolniedrigmittelhoch

Hinweis: Diese Daten sind eine qualitative Zusammenfassung basierend auf der in Referenz[4] dargestellten Grafik. "Hoch", "mittel" und "niedrig" beziehen sich auf die relative Peakhöhe im Chromatogramm, die mit der Empfindlichkeit korreliert.

Basierend auf diesen Ergebnissen wurde in der zitierten Studie BSA als das Silylierungsreagenz für eine Multimethode zur Analyse verschiedener Phenole ausgewählt, da es für die meisten getesteten Phenole gute bis sehr gute Ergebnisse lieferte. Die Acetylierung zeigte für die meisten Phenole ebenfalls gute Ergebnisse, fiel aber bei 4-Methylphenol deutlich ab.

Wichtige Überlegungen für die GC-Analyse von derivatisierten Phenolen

  • Lösungsmittel: Verwenden Sie ausschließlich aprotische Lösungsmittel, da protische Lösungsmittel (z. B. Alkohole, Wasser) mit den Derivatisierungsreagenzien reagieren.[5]

  • GC-Säule: Für die Analyse von silylierten Analyten werden unpolare bis mittelpolare Phasen auf Siloxanbasis empfohlen. Vermeiden Sie "WAX"-Phasen, da diese mit überschüssigem Silylierungsreagenz reagieren können.[5]

  • Instandhaltung: Wechseln Sie regelmäßig den Liner des Injektors und kürzen Sie die ersten Zentimeter der GC-Säule, wenn Peak-Tailing oder Empfindlichkeitsverluste auftreten.[5]

  • Sicherheit: Derivatisierungsreagenzien sind sehr reaktiv und oft feuchtigkeitsempfindlich. Lagern Sie sie kühl, trocken und unter Schutzgas. Beachten Sie stets die Sicherheitsdatenblätter.

Schlussfolgerung

Die Derivatisierung ist ein unerlässlicher Schritt für die zuverlässige GC-Analyse von Phenolen. Sowohl die Silylierung als auch die Acetylierung sind effektive Methoden, um die Flüchtigkeit zu erhöhen und die chromatographischen Eigenschaften zu verbessern. Die Wahl der Methode und des Reagenzes sollte auf der Basis der spezifischen Analyten und der Probenmatrix erfolgen. Die hier vorgestellten Protokolle und Daten bieten eine solide Grundlage für die Entwicklung und Optimierung von Methoden zur Analyse von Phenolen in Forschung, Wissenschaft und Arzneimittelentwicklung.

References

Application Notes and Protocols for the Etherification of 2-Methyl-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the etherification of 2-Methyl-4-(trifluoromethoxy)phenol. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers from phenols.[1][2][3] This reaction is crucial in medicinal chemistry and drug development for the synthesis of novel molecular entities with tailored properties.

The Williamson ether synthesis proceeds via an SN2 mechanism, involving the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide or other suitable electrophile.[3][4] The choice of base, solvent, and alkylating agent is critical for optimizing the reaction yield and minimizing side reactions.

General Reaction Scheme

The etherification of this compound can be represented by the following general scheme:

Figure 1. General reaction for the etherification of this compound.

Key Considerations for Reaction Optimization

  • Base Selection: A variety of bases can be employed to deprotonate the phenolic hydroxyl group. Common choices include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and hydrides (e.g., NaH). The strength of the base should be sufficient to quantitatively form the phenoxide. For phenols, moderately strong bases like potassium carbonate are often effective.[2]

  • Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents such as acetone, acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used as they can solvate the cation of the phenoxide salt, leaving the anionic oxygen nucleophilic.[5]

  • Alkylating Agent: The alkylating agent is typically a primary alkyl halide (e.g., methyl iodide, ethyl bromide).[3][4] Secondary and tertiary alkyl halides are more prone to elimination side reactions.[3] Other electrophiles with good leaving groups, such as alkyl sulfonates (e.g., tosylates, mesylates), can also be used.[3]

  • Temperature: The reaction temperature can influence the rate of reaction. Gentle heating is often employed to drive the reaction to completion in a reasonable timeframe.[1][2] However, excessively high temperatures can lead to undesired side reactions.

Experimental Protocols

Below are two representative protocols for the etherification of this compound using different common alkylating agents.

Protocol 1: Synthesis of 2-Methyl-1-(methoxymethyl)-4-(trifluoromethoxy)benzene

Objective: To synthesize 2-Methyl-1-(methoxymethyl)-4-(trifluoromethoxy)benzene via Williamson ether synthesis.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), finely pulverized

  • Methyl iodide (CH₃I)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous acetone as the solvent.

  • Add finely pulverized potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add methyl iodide (1.1 - 1.5 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting phenol.

  • Cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-(Ethoxymethyl)-2-methyl-4-(trifluoromethoxy)benzene

Objective: To synthesize 1-(Ethoxymethyl)-2-methyl-4-(trifluoromethoxy)benzene via Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromide (CH₃CH₂Br)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Cool the flask in an ice bath.

  • Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add ethyl bromide (1.1 - 1.5 eq) dropwise via an addition funnel.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates completion.

  • Quench the reaction by carefully adding water dropwise at 0 °C.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table provides a template for summarizing the quantitative data from etherification reactions of this compound.

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃AcetoneReflux3Data
2Ethyl BromideNaHDMFRT5Data
3Benzyl BromideCs₂CO₃MeCN604Data
4Isopropyl BromideK₂CO₃AcetoneReflux12Data

*Data to be filled in based on experimental results.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Williamson ether synthesis of this compound.

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product Phenol This compound Deprotonation Deprotonation (Formation of Phenoxide) Phenol->Deprotonation Base Base (e.g., K2CO3, NaH) Base->Deprotonation Alkyl_Halide Alkyl Halide (R-X) SN2_Attack SN2 Nucleophilic Attack Alkyl_Halide->SN2_Attack Solvent Solvent (e.g., Acetone, DMF) Solvent->Deprotonation Deprotonation->SN2_Attack Phenoxide Intermediate Quenching Quenching / Filtration SN2_Attack->Quenching Extraction Aqueous Workup (Extraction & Washing) Quenching->Extraction Drying Drying Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification Final_Product Desired Ether Product Purification->Final_Product

Caption: Workflow for Williamson Ether Synthesis.

The following diagram illustrates the logical relationship in the Williamson ether synthesis.

Williamson_Ether_Synthesis_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Reaction Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O-) Phenol->Phenoxide + Base Base Base (B:) Conjugate_Acid Conjugate Acid (BH+) Base->Conjugate_Acid + H+ Ether Ether (Ar-O-R) Phenoxide->Ether + Alkyl Halide Alkyl_Halide Alkyl Halide (R-X) Halide_Ion Halide Ion (X-) Alkyl_Halide->Halide_Ion Leaving Group

Caption: Mechanism of Williamson Ether Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 2-Methyl-4-(trifluoromethoxy)phenol. The information is designed to assist in overcoming common experimental challenges and improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main plausible synthetic strategies for preparing this compound:

  • Route 1: Ortho-Methylation of 4-(trifluoromethoxy)phenol. This approach involves the direct introduction of a methyl group onto the aromatic ring of 4-(trifluoromethoxy)phenol, ortho to the hydroxyl group.

  • Route 2: Trifluoromethoxylation of 2-Methylphenol (o-cresol). This alternative pathway involves the introduction of a trifluoromethoxy group onto the aromatic ring of 2-methylphenol.

Q2: What are the common challenges and side reactions in the methylation of phenols (Route 1)?

A2: Key challenges include controlling the regioselectivity of the methylation and avoiding the formation of byproducts. Common side reactions are:

  • O-methylation: Formation of 1-methoxy-4-(trifluoromethoxy)benzene (anisole derivative).

  • Polymethylation: Introduction of more than one methyl group on the aromatic ring.

  • Formation of other isomers: Methylation at other positions on the ring, although less likely due to the directing effects of the hydroxyl and trifluoromethoxy groups.

Q3: What are the key considerations for the trifluoromethoxylation of phenols (Route 2)?

A3: Trifluoromethoxylation reactions can be sensitive and require specific reagents. Important considerations include:

  • Reagent selection: Various reagents can be used, such as those for a two-step process involving xanthate intermediates or direct trifluoromethoxylation agents.[1][2]

  • Reaction conditions: These reactions often require anhydrous conditions and careful control of temperature.

  • Substrate reactivity: The electronic nature of the phenol can influence the reaction's success and yield.

Q4: How can I purify the final product, this compound?

A4: Purification can be achieved through standard laboratory techniques. Column chromatography on silica gel is a common method for separating the desired product from isomers and byproducts.[3] Recrystallization or distillation under reduced pressure may also be effective, depending on the physical properties of the product and impurities.

Troubleshooting Guides

Route 1: Ortho-Methylation of 4-(trifluoromethoxy)phenol

Issue 1.1: Low yield of this compound

Possible CauseTroubleshooting Suggestion
Suboptimal Reaction Temperature Optimize the temperature. Lower temperatures may favor O-methylation, while excessively high temperatures can lead to decomposition or byproduct formation. A typical range for phenol methylation is 350-450°C for vapor-phase reactions over a catalyst.[4][5]
Incorrect Molar Ratio of Reactants An excess of the methylating agent can lead to polymethylation. Start with a 1:1 to 1:2 molar ratio of phenol to methylating agent and optimize from there.[4]
Inactive Catalyst For catalytic processes (e.g., using metal oxides), ensure the catalyst is active and properly prepared. Consider regenerating or replacing the catalyst.
Inefficient Methylating Agent Consider alternative methylating agents. While dimethyl sulfate is effective, trimethyl phosphate can be a safer alternative that provides good yields under milder conditions.[6]

Issue 1.2: Formation of significant amounts of 1-methoxy-4-(trifluoromethoxy)benzene (O-methylation)

Possible CauseTroubleshooting Suggestion
Reaction Conditions Favoring O-alkylation O-methylation is often favored at lower temperatures. Increasing the reaction temperature can promote C-alkylation.[4]
Choice of Base/Catalyst The choice of base or catalyst can influence the O/C alkylation ratio. For example, using a solid acid catalyst in the vapor phase can favor C-alkylation.
Route 2: Trifluoromethoxylation of 2-Methylphenol

Issue 2.1: Low yield of this compound

Possible CauseTroubleshooting Suggestion
Inefficient Trifluoromethoxylation Reagent The choice of reagent is critical. A two-step process via a xanthate intermediate using reagents like XtalFluor-E and NFSI has been shown to be effective for various phenols and may offer better yields than direct methods.[1]
Harsh Reaction Conditions Many trifluoromethoxylation methods require harsh conditions. Explore milder, more recently developed protocols that may be more compatible with your substrate.[1][2]
Moisture in the Reaction Trifluoromethoxylation reagents can be sensitive to moisture. Ensure all glassware is oven-dried and reactants and solvents are anhydrous.

Issue 2.2: Formation of Isomeric Byproducts

Possible CauseTroubleshooting Suggestion
Lack of Regioselectivity The directing effects of the hydroxyl and methyl groups on 2-methylphenol should favor substitution at the para position. However, some ortho-substitution may occur. Purification by column chromatography is typically required to separate these isomers.

Data Presentation

Table 1: Yields of Methylated Phenols for Analogous Reactions

Phenol SubstrateMethylating AgentCatalyst/ConditionsProductYield (%)Reference
PhenolMethanolMagnesium Oxide2,6-Dimethylphenol48.1[4]
PhenolMethanolIron-Chromium Oxide2,6-Dimethylphenol63[5]
VanillinTrimethyl PhosphatePotassium CarbonateVeratraldehyde99[7]

Note: This data is for the methylation of other phenolic compounds and serves as a reference for expected yields under various conditions.

Table 2: Yields of Trifluoromethoxylated Phenols for Analogous Reactions

Phenol SubstrateMethodReagentsProductYield (%)Reference
4-BromophenolXanthate IntermediateXtalFluor-E, TCCA1-Bromo-4-(trifluoromethoxy)benzene66[1]
4-IodophenolXanthate IntermediateXtalFluor-E, TCCA1-Iodo-4-(trifluoromethoxy)benzene67[1]
PhenolO-CarboxydifluoromethylationNaBrCF2CO2, Selectfluor, AgNO3Trifluoromethoxybenzene75[8]

Note: This data is for the trifluoromethoxylation of other phenolic compounds and provides an indication of the potential efficiencies of different methods.

Experimental Protocols

Protocol 1: General Procedure for Phenol Methylation (Illustrative)

This protocol is a general guideline based on the methylation of phenolic aldehydes using trimethyl phosphate.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the phenolic substrate (1 equivalent) and potassium carbonate (1.3 equivalents).

  • Reagent Addition: Heat the mixture to approximately 100-105°C. Slowly add trimethyl phosphate (1.2 equivalents) dropwise over 10-15 minutes.

  • Reaction: Maintain the reaction mixture at around 80°C for 2-3 hours, monitoring the progress by TLC or GC.

  • Workup: Cool the reaction mixture and quench with water. Extract the product with an organic solvent (e.g., methylene chloride or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.

Protocol 2: General Two-Step Procedure for Phenol Trifluoromethoxylation (Illustrative)

This protocol is based on the trifluoromethoxylation of phenols via a xanthate intermediate.[1]

Step 1: Xanthate Formation

  • Reaction Setup: To a solution of the phenol (1 equivalent) in acetonitrile, add an imidazolium methylthiocarbonothioyl salt (1 equivalent) and triethylamine (1.1 equivalents) at 0°C.

  • Reaction: Stir the reaction mixture for 1 hour.

  • Workup: Concentrate the mixture and purify the xanthate intermediate by column chromatography.

Step 2: Trifluoromethoxylation

  • Reaction Setup: In a reaction vessel, combine the xanthate intermediate (1 equivalent), XtalFluor-E (1.5 equivalents), and NFSI (1.5 equivalents) in 1,2-dichloroethane.

  • Reaction: Heat the reaction mixture at 80°C, monitoring for completion by TLC or NMR.

  • Workup and Purification: Upon completion, cool the reaction mixture and purify directly by column chromatography to isolate the aryl trifluoromethyl ether.

Visualizations

Synthesis_Routes cluster_0 Route 1: Methylation cluster_1 Route 2: Trifluoromethoxylation 4-(trifluoromethoxy)phenol 4-(trifluoromethoxy)phenol 2-Methyl-4-(trifluoromethoxy)phenol_R1 This compound 4-(trifluoromethoxy)phenol->2-Methyl-4-(trifluoromethoxy)phenol_R1 Methylating Agent (e.g., CH3OH, (CH3)3PO4) 2-Methylphenol 2-Methylphenol 2-Methyl-4-(trifluoromethoxy)phenol_R2 This compound 2-Methylphenol->2-Methyl-4-(trifluoromethoxy)phenol_R2 Trifluoromethoxylation Reagent

Caption: Synthetic routes to this compound.

Troubleshooting_Methylation Start Start Low_Yield Low Yield? Start->Low_Yield Check_Temp Optimize Temperature Low_Yield->Check_Temp Yes O_Methylation High O-Methylation? Low_Yield->O_Methylation No Check_Ratio Adjust Reactant Ratio Check_Temp->Check_Ratio Check_Catalyst Verify Catalyst Activity Check_Ratio->Check_Catalyst Check_Catalyst->O_Methylation Increase_Temp Increase Temperature O_Methylation->Increase_Temp Yes End End O_Methylation->End No Change_Catalyst Change Catalyst/Base Increase_Temp->Change_Catalyst Change_Catalyst->End

Caption: Troubleshooting workflow for the methylation of 4-(trifluoromethoxy)phenol.

Troubleshooting_Trifluoromethoxylation Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reagent Evaluate Trifluoromethoxylation Reagent Low_Yield->Check_Reagent Yes Isomer_Formation Isomer Formation? Low_Yield->Isomer_Formation No Check_Conditions Ensure Anhydrous Conditions Check_Reagent->Check_Conditions Consider_Milder_Methods Explore Milder Protocols Check_Conditions->Consider_Milder_Methods Consider_Milder_Methods->Isomer_Formation Purify_Chroma Purify by Column Chromatography Isomer_Formation->Purify_Chroma Yes End End Isomer_Formation->End No Purify_Chroma->End

Caption: Troubleshooting workflow for the trifluoromethoxylation of 2-methylphenol.

References

Technical Support Center: Synthesis of Trifluoromethyl-Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of trifluoromethyl-substituted phenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in my O-trifluoromethylation of a phenol via a xanthate intermediate. What are the potential side reactions?

A1: Several side reactions can occur during the O-trifluoromethylation of phenols using xanthate intermediates, leading to reduced yields of the desired aryl trifluoromethyl ether. Common culprits include:

  • Electrophilic Chlorination: If you are using trichloroisocyanuric acid (TCCA) as an additive, electrophilic chlorination of electron-rich aromatic rings can occur as a side reaction.[1]

  • Thiocarbonylation: With highly electrophilic xanthating reagents, such as certain benzimidazolium salts, thiocarbonylation of the aromatic ring can compete with the desired O-functionalization.[1]

  • Carbamothioate Byproduct Formation: The degradation of fluorinating agents like XtalFluor-E can liberate diethylamine, which can then participate in a Newman-Kwart-type rearrangement with the xanthate intermediate to form a carbamothioate byproduct.[1]

  • Formation of Ar-OCF2Cl: Incomplete fluorination can lead to the formation of difluorochloromethyl ether (Ar-OCF2Cl) byproducts.[1]

Q2: How can I prevent electrophilic chlorination of my electron-rich phenol during O-trifluoromethylation?

A2: To avoid electrophilic chlorination when using a xanthate-based O-trifluoromethylation method, it is recommended to use N-fluorosulfonimide (NFSI) instead of trichloroisocyanuric acid (TCCA) as the additive.[1]

Q3: My C-trifluoromethylation of a phenol is resulting in a mixture of ortho- and para-isomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in the C-trifluoromethylation of phenols can be challenging due to the directing effects of the hydroxyl group. The choice of catalyst and reaction conditions plays a crucial role. For instance, in the Claisen rearrangement of allyl 3-trifluoromethylphenyl ether to produce 2-allyl-5-trifluoromethyl phenol, thermal conditions can provide good yields of the ortho-product. The use of Lewis or protic acids can also influence the ortho/para selectivity, and screening different catalysts may be necessary to optimize for the desired isomer.

Q4: I am attempting a direct trifluoromethylation of a phenol with an electrophilic CF3+ reagent and observing a mixture of C- and O-trifluoromethylated products. How can I favor O-trifluoromethylation?

A4: The competition between C- and O-trifluoromethylation is a known challenge with electrophilic trifluoromethylating reagents, especially with electron-rich phenols. The reaction conditions, particularly the solvent and base, can significantly influence the outcome. For example, when using Togni's reagent, the reaction with 2,4,6-trimethylphenol can yield the O-trifluoromethylated product in low yields, with C-trifluoromethylation being the major pathway. Optimization of the base and solvent system is crucial to enhance the selectivity for O-trifluoromethylation.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the synthesis of trifluoromethyl-substituted phenols.

Issue 1: Low Yield in O-Trifluoromethylation of Phenols via Xanthates

If you are experiencing low yields in your two-step O-trifluoromethylation of phenols via xanthate intermediates, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Yield in O-Trifluoromethylation via Xanthates

TroubleshootingWorkflow start Low Yield Observed check_xanthate Step 1: Verify Xanthate Formation - Check starting phenol purity - Confirm complete conversion to xanthate (TLC, NMR) start->check_xanthate xanthate_ok Xanthate formation is successful check_xanthate->xanthate_ok Complete xanthate_issue Incomplete xanthate formation check_xanthate->xanthate_issue Incomplete check_fluorination Step 2: Investigate Fluorination Step - Check for byproducts (GC-MS, NMR) xanthate_ok->check_fluorination solution_xanthate Solution: - Use a more reactive xanthating agent for electron-poor phenols - Optimize base and solvent xanthate_issue->solution_xanthate chlorination Chlorinated byproduct detected? check_fluorination->chlorination carbamothioate Carbamothioate byproduct detected? chlorination->carbamothioate No solution_chlorination Solution: Replace TCCA with NFSI chlorination->solution_chlorination Yes solution_carbamothioate Solution: - Ensure anhydrous conditions - Add a proton source (e.g., a small amount of water) to protonate liberated diethylamine carbamothioate->solution_carbamothioate Yes end Improved Yield carbamothioate->end No, other issues solution_chlorination->end solution_carbamothioate->end solution_xanthate->check_xanthate

Caption: A decision tree to troubleshoot low yields in O-trifluoromethylation.

Issue 2: Poor Regioselectivity in C-Trifluoromethylation of Phenols

When direct C-trifluoromethylation of phenols results in a mixture of isomers, the following table can help guide optimization:

ParameterObservationPotential Solution(s)
Catalyst Mixture of ortho and para isomers.Screen different Lewis or protic acid catalysts. For some substrates, uncatalyzed thermal conditions may offer higher selectivity.
Solvent Solvent may influence the transition state geometry.Experiment with solvents of varying polarity and coordinating ability. High-boiling, non-coordinating solvents are often used for thermal rearrangements.
Temperature Reaction temperature can affect the kinetic vs. thermodynamic product ratio.Vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.
Substrate Steric hindrance or electronic effects of other substituents on the phenol ring.Consider using a directing group to favor substitution at a specific position. If possible, modify the substrate to block undesired positions.

Experimental Protocols

Protocol 1: Two-Step O-Trifluoromethylation of a Phenol via a Xanthate Intermediate

This protocol is adapted from a procedure for the synthesis of aryl trifluoromethyl ethers.[1]

Step 1: Formation of the Xanthate

  • To a solution of the phenol (2.00 mmol, 1.0 equiv) in acetonitrile (10 mL) at 0 °C, add the imidazolium-based xanthating reagent (2.00 mmol, 1.0 equiv) and triethylamine (2.2 mmol, 1.1 equiv).[1]

  • Stir the mixture at 0 °C for 1 hour.[1]

  • Quench the reaction with saturated aqueous NaHCO₃ (20 mL) and extract with ethyl acetate (2 x 20 mL).[1]

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude xanthate by silica gel column chromatography or recrystallization.[1]

Step 2: Conversion of Xanthate to Aryl Trifluoromethyl Ether

  • Condition A (for general substrates): In a vial, combine the xanthate (1.0 equiv), XtalFluor-E (5.0 equiv), trichloroisocyanuric acid (TCCA) (1.0 equiv), and H₂O (1.0 equiv) in 1,2-dichloroethane. Seal the vial and heat at 80 °C for 3-12 hours.[1]

  • Condition B (to avoid chlorination of electron-rich phenols): In a vial, combine the xanthate (1.0 equiv), XtalFluor-E (3.0 equiv), and N-fluorosulfonimide (NFSI) (3.0 equiv) in 1,2-dichloroethane. Seal the vial and heat at 80 °C for 12-48 hours.[1]

Workup and Purification:

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Visible-Light-Promoted C-Trifluoromethylation of Phenols

This protocol describes a method for the multiple trifluoromethylation of phenol derivatives.[2]

Reaction Setup:

  • In a reaction vessel, combine the phenol derivative (1.0 equiv), Cs₂CO₃ (as a base), and dimethylformamide (DMF) as the solvent.[2]

  • Add commercially available CF₃I (2.0 equiv) as the trifluoromethyl source.[2]

  • For certain substrates, a cyanoarene-based photocatalyst can be added to improve the yield.[2]

Reaction Execution:

  • Irradiate the reaction mixture with a 450 nm LED light at room temperature.[2]

  • Monitor the reaction progress by TLC or GC-MS.

Workup and Purification:

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Xanthating Reagent and Solvent on Xanthate Formation Yield [1]

EntryPhenol SubstrateXanthating ReagentBaseSolventProductYield (%)Side Reaction
14-(dimethylaminocarbonyl)phenolImidazolium salt 6Et₃NDMFXanthate 2a99-
24-(dimethylaminocarbonyl)phenolBenzimidazolium salt 7Et₃NDMFXanthate 2a79Thiocarbonylation
34-(dimethylaminocarbonyl)phenolImidazolium salt 6Et₃NMeCNXanthate 2a98-
44-(ethoxycarbonyl)phenolImidazolium salt 6Et₃NMeCNXanthate 2b91-
54-(ethoxycarbonyl)phenolBenzimidazolium salt 7Et₃NMeCNXanthate 2b99-

Reaction Pathways

O-Trifluoromethylation of Phenols via Xanthates: Desired Reaction and Side Reactions

ReactionPathway cluster_desired Desired Pathway cluster_side Side Reactions Phenol Phenol Xanthate Aryl Xanthate Intermediate Phenol->Xanthate + Xanthating Agent XanthatingAgent Xanthating Agent XtalFluorE XtalFluor-E TCCA TCCA ChlorinatedPhenol Chlorinated Phenol (Side Product) TCCA->ChlorinatedPhenol Electron-rich Phenol DesiredProduct Aryl Trifluoromethyl Ether (ArOCF3) Xanthate->DesiredProduct + XtalFluor-E, TCCA/NFSI Carbamothioate Carbamothioate (Side Product) Xanthate->Carbamothioate Degradation of XtalFluor-E + Newman-Kwart Rearrangement

Caption: Desired and side reaction pathways in O-trifluoromethylation.

References

Technical Support Center: Purification of 2-Methyl-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Methyl-4-(trifluoromethoxy)phenol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

This compound is a trifluoromethylphenol (TFMP) derivative.[1] It is typically supplied as a liquid for research purposes.[1] Key properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 77227-90-8[2]
Molecular Formula C₈H₇F₃O₂[3]
Molecular Weight 192.14 g/mol [3]
Physical Form Liquid[1]
Predicted pKa 9.70 ± 0.18[3]
Storage Store at 2-8°C under an inert atmosphere.[4]

Q2: What are the common impurities I might encounter?

While specific impurities depend on the synthetic route, common contaminants in substituted phenol preparations can include:

  • Isomeric Byproducts: Positional isomers formed during synthesis.

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Solvent Residues: Traces of solvents used in the reaction or initial work-up.

  • Oxidation Products: Phenols are susceptible to oxidation, which can form colored quinone-type impurities, often leading to a pink or brown discoloration.

Q3: How should I store this compound to prevent degradation?

To minimize degradation, this compound should be stored in a cool (2-8°C), dark place under an inert atmosphere (e.g., nitrogen or argon).[4] This helps to prevent oxidation, which is accelerated by air and light.

Q4: Is this compound stable in aqueous solutions?

The stability of trifluoromethylphenols in aqueous solutions can be pH-dependent.[1] Some related TFMPs have been shown to undergo hydrolytic defluorination under alkaline conditions.[1] It is advisable to use neutral or slightly acidic conditions if the compound is to be handled in an aqueous medium for extended periods.

Troubleshooting Guides

Problem 1: The phenol sample is discolored (pink, brown, or yellow).
  • Q: Why is my sample of this compound discolored?

    • A: Discoloration in phenols is typically due to the formation of colored oxidation products, such as quinones. This process is often accelerated by exposure to air, light, or trace metal impurities.

  • Q: How can I remove these colored impurities?

    • A: For minor discoloration, passing the material through a short plug of silica gel can be effective. For more significant impurities, vacuum fractional distillation is the most effective method for this liquid compound. An activated carbon treatment followed by filtration may also be used prior to distillation.

  • Q: How can I prevent discoloration during purification and storage?

    • A:

      • Use an Inert Atmosphere: Whenever possible, handle the compound under a nitrogen or argon atmosphere to minimize contact with oxygen.

      • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas to reduce dissolved oxygen.

      • Protect from Light: Store the compound in an amber vial or a flask wrapped in aluminum foil.

Problem 2: Poor separation during vacuum fractional distillation.
  • Q: My distillate is coming over at a wide temperature range. What's wrong?

    • A: This indicates either an inefficient column or an unstable vacuum. Ensure your fractionating column is appropriate for the boiling point difference of your components and is well-insulated. Check all joints for leaks to ensure a stable, low pressure. A fractional distillation is most effective for separating liquids with boiling points that differ by less than 70°C.[5]

  • Q: I'm not getting sharp fractions. How can I improve the separation?

    • A:

      • Increase Theoretical Plates: Use a longer fractionating column (e.g., a Vigreux or packed column) to increase the number of vaporization-condensation cycles.[6]

      • Control the Heating Rate: Heat the distillation flask slowly and steadily to establish a proper temperature gradient in the column.[7]

      • Optimize Reflux Ratio: Adjust the distillation rate to allow for sufficient reflux within the column, which enhances separation.

Problem 3: The compound shows multiple spots on TLC or peaks in GC/HPLC after purification.
  • Q: I've distilled my compound, but it still looks impure by chromatography. Why?

    • A: This suggests the presence of impurities with boiling points very close to your product. In this case, distillation alone may not be sufficient. Orthogonal purification techniques are recommended.

  • Q: What is the next step if distillation fails to provide a pure product?

    • A: Preparative column chromatography is the recommended next step. The different interaction mechanisms of silica gel with your compound and impurities (based on polarity) can achieve separations that distillation (based on boiling point) cannot. For fluorinated compounds, specialized fluorinated HPLC phases can also offer unique selectivity.[8]

  • Q: How do I choose a solvent system for column chromatography?

    • A: Start by screening solvent systems using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show clear separation from impurities. Common solvent systems for phenols on silica gel include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[9]

Quantitative Data on Purification

The following table provides illustrative data on the expected outcomes of different purification techniques. Actual results may vary based on the initial purity of the crude material and the specific experimental conditions.

Table 2: Illustrative Purification Efficiency for this compound

Purification MethodInitial Purity (Area % by GC)Final Purity (Area % by GC)Typical Yield RangeNotes
Vacuum Fractional Distillation 85 - 90%98 - 99.5%70 - 85%Effective for removing impurities with significantly different boiling points.
Silica Gel Column Chromatography 85 - 90%> 99%60 - 80%Recommended for removing isomeric or other close-boiling impurities.
Sequential Purification (Distillation then Chromatography) 85 - 90%> 99.8%50 - 70%Provides the highest purity but with a lower overall yield due to multiple steps.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation

This method is suitable for purifying this compound (a liquid) from non-volatile impurities or those with significantly different boiling points.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is dry and all joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Procedure:

    • Place the crude this compound (e.g., 20 g) and a magnetic stir bar into the round-bottom flask.

    • Slowly and carefully reduce the pressure in the system to the desired level (e.g., 20-25 mmHg).

    • Begin heating the distillation flask using a heating mantle.

    • Observe the vapor rising through the column. Collect a small forerun fraction, which may contain lower-boiling impurities.

    • When the temperature at the distillation head stabilizes near the expected boiling point (the boiling point of the related 4-(trifluoromethoxy)phenol is 92°C at 25 mmHg), switch to a clean receiving flask to collect the main product fraction.[10]

    • Continue distillation until the temperature either drops or rises significantly, indicating the end of the product fraction.

    • Stop heating, and carefully and slowly vent the system to atmospheric pressure before disassembling the apparatus.

Protocol 2: Silica Gel Column Chromatography

This method is used to separate the target compound from impurities with different polarities.

  • Preparation:

    • Solvent System Selection: Based on TLC analysis (e.g., Hexane:Ethyl Acetate 9:1), prepare the eluent.

    • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica surface.

  • Procedure:

    • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica onto the top of the column bed.

    • Elution: Carefully add the eluent to the top of the column. Begin elution, collecting fractions in test tubes or flasks.

    • Gradient Elution (if necessary): If the compound does not elute with the initial solvent system, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

    • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Method Selection cluster_end Final Product start Crude Product assess Purity Assessment (GC/TLC) start->assess purity_check Purity > 95%? assess->purity_check distill Vacuum Fractional Distillation purity_check->distill No final_analysis Final Purity Analysis (GC/NMR) purity_check->final_analysis Yes chrom Column Chromatography distill->chrom Impurities Remain distill->final_analysis Pure chrom->final_analysis pure_product Pure Product (>99%) final_analysis->pure_product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Discoloration start Product is Discolored (Pink/Brown) cause_check Cause of Discoloration? start->cause_check oxidation Oxidation to Quinone-like Impurities cause_check->oxidation Likely severity_check Severity? oxidation->severity_check minor Minor Discoloration severity_check->minor Minor major Significant Discoloration severity_check->major Major solution_minor Pass through a short silica plug minor->solution_minor solution_major Perform Vacuum Fractional Distillation major->solution_major prevention Prevention Measures solution_minor->prevention solution_major->prevention

Caption: A decision tree for troubleshooting product discoloration issues.

References

"2-Methyl-4-(trifluoromethoxy)phenol" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting issues related to the stability and storage of 2-Methyl-4-(trifluoromethoxy)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to store it under controlled conditions. Based on information for structurally similar compounds, the following storage practices are recommended:

  • Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration at 2-8°C.[1]

  • Atmosphere: Handle and store under an inert gas, such as argon or nitrogen.[2] This is critical as the compound may be sensitive to air and moisture.[3][4]

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.[2][4][5][6][7]

  • Light: Protect from light.[3][4]

Q2: What are the primary hazards associated with this compound?

  • Harmful if swallowed.[2][8]

  • Causes skin irritation.[2][6][8]

  • Causes serious eye damage or irritation.[2][6][8]

  • May cause respiratory irritation.[2][5][7][8]

Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions can be influenced by pH. Studies on similar compounds, such as 2-(Trifluoromethyl)phenol and 4-(Trifluoromethyl)phenol, have shown that they can undergo spontaneous hydrolytic defluorination, particularly under neutral to alkaline conditions.[11] This degradation is dependent on the deprotonation of the phenolic hydroxyl group.[11] Therefore, it is advisable to use freshly prepared solutions and consider the pH of your experimental medium. For long-term storage, aqueous solutions are not recommended.

Q4: What are the signs of degradation of this compound?

A4: Degradation of phenolic compounds can be indicated by a change in color (e.g., to pink or brown), the appearance of particulates, or a change in the material's physical state. For experimental validation, techniques like HPLC, GC-MS, or NMR can be used to assess the purity of the compound and detect the presence of degradation products.

Troubleshooting Guide

Unexpected experimental results can often be traced back to the stability and handling of critical reagents. This guide provides a systematic approach to troubleshooting issues that may arise when using this compound.

TroubleshootingWorkflow start Unexpected Experimental Results check_reagent 1. Verify Reagent Integrity start->check_reagent check_storage Was the compound stored correctly? (Cool, dry, dark, inert atmosphere) check_reagent->check_storage check_purity Assess purity via analytical methods (e.g., HPLC, NMR) check_storage->check_purity Yes new_reagent Source fresh reagent check_storage->new_reagent No check_purity->new_reagent Degraded check_protocol 2. Review Experimental Protocol check_purity->check_protocol Pure new_reagent->check_protocol check_ph Is the solution pH neutral or acidic? check_protocol->check_ph consult Consult Technical Support check_protocol->consult Protocol Seems Correct check_atmosphere Was the experiment performed under an inert atmosphere? check_ph->check_atmosphere Yes modify_protocol Modify protocol: - Adjust pH - Use inert atmosphere - Prepare fresh solutions check_ph->modify_protocol No (Alkaline) check_atmosphere->modify_protocol No proceed Proceed with Experiment check_atmosphere->proceed Yes modify_protocol->proceed

Caption: Troubleshooting workflow for experiments involving this compound.

Data Presentation

Table 1: Summary of Recommended Storage and Handling Conditions for Substituted Phenols

ParameterRecommendationRationale
Temperature Cool, dry place (Refrigeration at 2-8°C suggested)[1]To minimize thermal degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[2]To prevent oxidation and moisture-induced degradation.[3][4]
Container Tightly sealed, opaque container[2][4][5][6][7]To protect from air, moisture, and light.[3][4]
pH of Solution Neutral to acidic for short-term useTrifluoromethylphenols can degrade in alkaline aqueous solutions.[11]
Incompatible Materials Strong oxidizing agents, acid chlorides[2][3]To prevent hazardous reactions.

Experimental Protocols

Protocol for Assessing the Stability of this compound via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for monitoring the stability of this compound under specific experimental conditions.

  • Preparation of Stock Solution:

    • Under an inert atmosphere, accurately weigh a sample of this compound.

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). This is your stock solution.

  • Preparation of Working Samples:

    • Dilute the stock solution with the desired experimental buffer or solvent to a final concentration suitable for HPLC analysis.

    • Prepare multiple identical samples for analysis at different time points.

  • Incubation:

    • Store the working samples under the conditions you wish to test (e.g., specific temperature, pH, light exposure).

    • Designate one sample as the initial time point (T=0).

  • HPLC Analysis:

    • Analyze the T=0 sample immediately to establish the initial purity and peak area of the parent compound.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject subsequent samples onto the HPLC.

    • Example HPLC Conditions (to be optimized):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a wavelength determined by a UV scan of the compound (e.g., 254 nm).

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the T=0 sample.

    • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

    • Calculate the percentage of the compound remaining at each time point to determine the rate of degradation.

Signaling Pathways and Logical Relationships

The degradation of trifluoromethyl-substituted phenols in aqueous environments is a critical consideration for their use in biological assays and for understanding their environmental fate.

DegradationPathway phenol This compound phenolate Deprotonated Phenolate Ion phenol->phenolate Deprotonation intermediate Intermediate Species phenolate->intermediate Rate-limiting step products Degradation Products (e.g., fluoride ions, benzoquinone derivatives) intermediate->products alkaline Alkaline Conditions (OH-) alkaline->phenol Promotes hydrolysis Hydrolysis hydrolysis->intermediate

Caption: Simplified proposed degradation pathway of trifluoromethoxy-substituted phenols in aqueous alkaline solutions.

References

Technical Support Center: Overcoming Poor Solubility of Trifluoromethoxy Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of trifluoromethoxy-substituted compounds.

Frequently Asked Questions (FAQs)

Q1: Why do trifluoromethoxy (-OCF₃) compounds often exhibit poor aqueous solubility?

A1: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, a key factor contributing to poor water solubility.[1][2][3] The -OCF₃ group has a high Hansch lipophilicity parameter (π ≈ +1.04), making it one of the more lipophilic substituents used in drug design.[2][4] This increased lipophilicity, while often beneficial for membrane permeability, leads to unfavorable interactions with water molecules, thus reducing aqueous solubility.[1][3]

Q2: What are the primary strategies for improving the solubility of my trifluoromethoxy-containing compound?

A2: The most common and effective strategies can be broadly categorized into physical and chemical modifications. These include:

  • Co-solvency: Blending water with a miscible organic solvent to reduce the polarity of the solvent system.

  • Cyclodextrin Complexation: Encapsulating the lipophilic trifluoromethoxy-containing part of the molecule within the hydrophobic cavity of a cyclodextrin.[5][6][7]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix, often resulting in an amorphous state with higher apparent solubility.[8][9][10][11]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the medium to form a more soluble salt.

  • Particle Size Reduction: Increasing the surface area of the solid compound through techniques like micronization or nanosuspension to improve the dissolution rate.[11]

Q3: How do I choose the most suitable solubility enhancement technique for my experiment?

A3: The choice of method depends on several factors, including the physicochemical properties of your compound, the desired fold-increase in solubility, and the intended application (e.g., in vitro assay vs. in vivo study). A tiered approach is often recommended.


dot
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subgraph "cluster_0" { label="Initial Assessment"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; start [label="Poorly Soluble\n-OCF3 Compound"]; char_sol [label="Characterize Baseline\nSolubility\n(Shake-Flask Method)"]; start -> char_sol; }

subgraph "cluster_1" { label="Strategy Selection"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; decision [label="Required Fold-Increase\nin Solubility?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; char_sol -> decision; }

subgraph "cluster_2" { label="Low to Moderate Enhancement"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; cosolvency [label="Co-solvency"]; ph_adjust [label="pH Adjustment\n(if ionizable)"]; }

subgraph "cluster_3" { label="Moderate to High Enhancement"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; cyclo [label="Cyclodextrin\nComplexation"]; solid_disp [label="Solid Dispersion"]; }

decision -> cosolvency [label=" < 10-fold "]; decision -> ph_adjust [label=" < 10-fold "]; decision -> cyclo [label=" > 10-fold "]; decision -> solid_disp [label=" > 10-fold "];

subgraph "cluster_4" { label="Final Formulation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_point [label="Solubilized Compound\nfor Assay"]; }

cosolvency -> end_point; ph_adjust -> end_point; cyclo -> end_point; solid_disp -> end_point; }

Workflow for selecting a solubility enhancement strategy.

Q4: Can I use a combination of techniques?

A4: Yes, a combination of techniques can be very effective. For instance, you might use a co-solvent system for a solid dispersion formulation or adjust the pH of a cyclodextrin-containing solution. This can sometimes lead to synergistic effects on solubility enhancement.

Data Presentation: Solubility Enhancement Comparison

The following table summarizes the typical fold-increase in aqueous solubility that can be expected for a model trifluoromethoxy-containing compound using different enhancement techniques.

Technique Typical Fold-Increase in Solubility Key Considerations
Co-solvency (20% v/v Ethanol) 2 - 10Simple to prepare; may affect cell-based assays.
pH Adjustment (to pH 9.0 for a weak acid) 5 - 50Only applicable to ionizable compounds.
Cyclodextrin Complexation (HP-β-CD) 10 - 200Stoichiometry and binding constant are important parameters.[12]
Amorphous Solid Dispersion (PVP K30) 20 - 500Physical stability of the amorphous form needs to be monitored.[12]

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[12]

Objective: To determine the baseline aqueous solubility of a trifluoromethoxy compound.

Materials:

  • Trifluoromethoxy-containing compound (solid)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Scintillation vials with screw caps

  • Orbital shaker or shaking incubator

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound.

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. An excess of solid should be clearly visible.

  • Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, let the vials stand to allow undissolved solids to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of the compound in the tested buffer.


dot
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A [label="1. Add excess solid\n to buffer"]; B [label="2. Seal and agitate\n(24-48h at constant T)"]; C [label="3. Settle undissolved\nsolid"]; D [label="4. Filter supernatant\n(0.22 µm filter)"]; E [label="5. Dilute and analyze\nby HPLC"]; F [label="Equilibrium Solubility\nDetermined", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F; }

Shake-flask method workflow for solubility determination.

Co-solvency Solubility Enhancement

Objective: To determine the solubility of a trifluoromethoxy compound in various co-solvent systems.

Materials:

  • Trifluoromethoxy-containing compound

  • Water-miscible organic co-solvents (e.g., ethanol, propylene glycol, PEG 400)

  • Aqueous buffer (pH 7.4)

  • Materials listed for the Shake-Flask Method

Procedure:

  • Prepare a series of co-solvent/buffer mixtures in different volume ratios (e.g., 10%, 20%, 30%, 40% v/v co-solvent in buffer).

  • For each co-solvent mixture, perform the shake-flask solubility determination as described in Protocol 1.

  • Plot the determined solubility of the compound as a function of the co-solvent concentration.

Cyclodextrin Inclusion Complexation (Freeze-Drying Method)

This method is effective for preparing amorphous inclusion complexes with enhanced solubility.[13][14]

Objective: To prepare a solid inclusion complex of a trifluoromethoxy compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to improve its aqueous solubility.

Materials:

  • Trifluoromethoxy-containing compound

  • HP-β-CD

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Determine the desired molar ratio of the compound to HP-β-CD (a 1:1 ratio is a common starting point).

  • Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Slowly add the trifluoromethoxy compound to the HP-β-CD solution while continuing to stir.

  • Stir the mixture at room temperature for 24-72 hours to allow for complex formation. The solution may become clearer as the compound is encapsulated.

  • Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize the frozen solution under vacuum until a dry, fluffy powder is obtained. This powder is the inclusion complex.

  • Determine the solubility of the resulting powder using the shake-flask method to quantify the improvement.

Amorphous Solid Dispersion (Solvent Evaporation Method)

This technique involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by removal of the solvent to form a solid dispersion.[9]

Objective: To prepare an amorphous solid dispersion of a trifluoromethoxy compound with polyvinylpyrrolidone (PVP) to enhance its dissolution rate and apparent solubility.

Materials:

  • Trifluoromethoxy-containing compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone) that dissolves both the compound and the polymer.

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Select an appropriate drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve both the trifluoromethoxy compound and the polymer in the chosen organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature (Tg) of the mixture for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and, if necessary, gently grind it into a fine powder.

  • Characterize the solid dispersion (e.g., using DSC to confirm the amorphous state) and determine its solubility/dissolution rate.


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A [label="1. Dissolve drug and\npolymer in solvent"]; B [label="2. Evaporate solvent\n(Rotary Evaporator)"]; C [label="3. Dry under vacuum\nto remove residual solvent"]; D [label="4. Collect and pulverize\nthe solid dispersion"]; E [label="Amorphous Solid\nDispersion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E; }

Solvent evaporation workflow for solid dispersion.

References

Technical Support Center: Optimization of Coupling Reactions with 2-Methyl-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving 2-Methyl-4-(trifluoromethoxy)phenol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the electronic properties and steric hindrance of the substituents. The trifluoromethoxy group is strongly electron-withdrawing, which can decrease the nucleophilicity of the phenol. The ortho-methyl group introduces steric hindrance around the hydroxyl group, potentially slowing down the reaction rate. Careful selection of catalyst, ligand, and base is crucial to overcome these effects.

Q2: Which types of coupling reactions are most suitable for this compound?

A2: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are commonly employed.[1][2] For C-O bond formation, direct coupling of the phenol is possible, often requiring activation of the phenol as a phenoxide in situ. For C-C or C-N bond formation at other positions on the aromatic ring, the phenol would first need to be converted to a suitable electrophile, such as a triflate or halide.

Q3: How do I activate the phenolic hydroxyl group for a coupling reaction?

A3: The phenolic hydroxyl group is typically activated by deprotonation with a suitable base to form a more nucleophilic phenoxide. The choice of base is critical and depends on the specific reaction conditions and the pKa of the phenol. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3]

Q4: Can I perform C-H activation on this compound?

A4: Transition-metal-catalyzed C-H activation is a potential strategy for functionalizing the aromatic ring directly.[4][5] The directing-group ability of the hydroxyl or a modified version of it would likely control the regioselectivity of the C-H activation. However, this can be challenging, and optimization of the catalyst and directing group is often required.

Troubleshooting Guides

Low to No Yield in Suzuki-Miyaura Coupling

If you are experiencing low to no yield when using a derivative of this compound (e.g., as a triflate) in a Suzuki-Miyaura coupling, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G cluster_start start Low or No Yield reagent_purity Check Reagent Purity & Dryness start->reagent_purity First Check catalyst_activity Evaluate Catalyst/Ligand System reagent_purity->catalyst_activity purify_reagents Purify/Dry Reagents & Solvents reagent_purity->purify_reagents base_strength Assess Base and Solvent catalyst_activity->base_strength change_catalyst Screen Different Pd Pre-catalysts & Ligands catalyst_activity->change_catalyst reaction_conditions Review Reaction Conditions base_strength->reaction_conditions change_base Test Alternative Bases (e.g., Cs₂CO₃, K₃PO₄) base_strength->change_base optimize_temp Optimize Temperature & Reaction Time reaction_conditions->optimize_temp

Troubleshooting workflow for low yield.
Issue Potential Cause Recommended Action
No reaction Inactive catalystUse a pre-catalyst or ensure in situ generation of the active Pd(0) species.[6] Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Poor ligand choiceThe electron-withdrawing nature of the trifluoromethoxy group can make oxidative addition more difficult. Use electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) to promote this step.[7]
Inappropriate baseThe base may not be strong enough to facilitate the transmetalation step. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[3] Ensure the base is finely powdered and anhydrous.
Low conversion Steric hindranceThe ortho-methyl group can sterically hinder the coupling partners. Use a bulkier ligand that can create a more open coordination sphere around the palladium center.
Low temperatureThe reaction may be kinetically slow. Gradually increase the reaction temperature in increments of 10-20 °C.
Short reaction timeMonitor the reaction over a longer period (e.g., 24 hours) to ensure it has gone to completion.
Side product formation Protodeboronation of boronic acidUse a less nucleophilic base or a boronic ester (e.g., pinacol ester) which can be more stable.[8]
Homocoupling of the boronic acidEnsure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to minimize oxygen contamination.

Poor Performance in Buchwald-Hartwig Amination

For C-O coupling to form an ether, direct use of this compound is common. Below are troubleshooting tips for this transformation.

Key Parameters for Buchwald-Hartwig C-O Coupling Optimization

G center Optimal C-O Coupling catalyst Pd Pre-catalyst catalyst->center ligand Bulky Ligand (e.g., BrettPhos) ligand->center base Strong, Non-nucleophilic Base (e.g., LHMDS, K₂CO₃) base->center solvent Aprotic, Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->center

Core components for successful C-O coupling.
Issue Potential Cause Recommended Action
Low yield of ether product Competing diaryl ether formationIf coupling with an aryl halide, diaryl ether formation can be a side reaction. Judicious choice of a supporting ligand can minimize this.[9]
Catalyst deactivationAmines can act as ligands for palladium, potentially deactivating the catalyst. An extra equivalent of ligand relative to palladium may be beneficial.[9]
Poor base selectionThe pKa of the phenol will influence the choice of base. A base that is too weak will not sufficiently deprotonate the phenol, while a base that is too strong could lead to side reactions. Screen bases such as K₂CO₃, Cs₂CO₃, and t-BuONa.
Decomposition of starting material Reaction temperature too highThe trifluoromethoxy group can be sensitive to high temperatures. Try running the reaction at a lower temperature for a longer duration.
Presence of waterEnsure all reagents and solvents are anhydrous, as water can lead to hydrolysis of the trifluoromethoxy group under certain conditions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for your specific substrates.

  • Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]

  • Inert Atmosphere : Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition : Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[3]

  • Solvent Addition : Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Reaction : Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification : Purify the crude product by flash column chromatography.[3]

General Protocol for a Buchwald-Hartwig C-O Coupling

This protocol provides a general framework for the coupling of this compound with an aryl halide.

  • Reagent Preparation : In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a suitable base (e.g., LHMDS or K₂CO₃, 1.5 equiv), the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and the ligand (if not using a pre-catalyst, 1-2 mol%) to a dry reaction vessel with a stir bar.

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vessel.

  • Reaction Conditions : Seal the vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Reaction Monitoring : Monitor the reaction progress by LC-MS or GC-MS until the starting material is consumed.

  • Workup : Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification : Purify the crude product via column chromatography.

Data Presentation

Comparison of Common Conditions for Palladium-Catalyzed Cross-Coupling Reactions
Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination/Etherification
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Pre-catalystsPd(OAc)₂, Pd₂(dba)₃, Buchwald Pre-catalysts
Ligands XPhos, SPhos, RuPhos, P(t-Bu)₃, dppfBrettPhos, RuPhos, Josiphos, BINAP
Bases K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, t-BuOKLHMDS, NaOt-Bu, K₂CO₃, Cs₂CO₃
Solvents Toluene, Dioxane, THF, DMF, often with waterToluene, Dioxane, THF
Temperature Room Temperature to 120 °CRoom Temperature to 130 °C

References

Preventing decomposition of 2-Methyl-4-(trifluoromethoxy)phenol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Methyl-4-(trifluoromethoxy)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable synthetic intermediate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which fields is it primarily used?

This compound is a specialty chemical used as a building block in the synthesis of more complex molecules. Its primary applications are in the pharmaceutical and agrochemical industries. The presence of the trifluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of the final products, making it a desirable moiety in drug design and for creating potent herbicides, insecticides, and fungicides.[1][2]

Q2: What are the main decomposition pathways for trifluoromethoxy-substituted phenols?

While the trifluoromethoxy group is generally robust, decomposition can occur under specific conditions. The primary concerns are:

  • Acid-Catalyzed Cleavage: Strong acids, particularly in combination with Lewis acids (e.g., HF/Lewis acid systems), can lead to the cleavage of the trifluoromethyl group from the ether oxygen. This can result in the formation of difluorocarbocations and subsequent Friedel-Crafts-type reactions with other aromatic molecules in the mixture.

  • Hydrolysis of the Trifluoromethoxy Group: Although less common than for trifluoromethylphenols, hydrolysis of the trifluoromethoxy group to a carboxylic acid can occur under harsh basic conditions, though the trifluoromethoxy group is generally more stable to hydrolysis than the trifluoromethyl group.

  • Oxidative Degradation: Strong oxidizing agents have the potential to degrade the phenol ring, especially under forcing conditions. The stability of the trifluoromethoxy group itself to oxidation is generally high.

  • Reactions at the Phenolic Hydroxyl Group: The hydroxyl group can undergo typical phenol reactions. While not a decomposition of the core structure, unwanted side reactions at this position can be a significant issue.

Q3: How does the stability of this compound compare to 4-(trifluoromethyl)phenol?

The trifluoromethoxy group (-OCF₃) is generally more stable than the trifluoromethyl group (-CF₃) directly attached to an aromatic ring, particularly with respect to nucleophilic attack and hydrolysis. Trifluoromethylphenols are known to undergo hydrolytic defluorination, especially under basic conditions, a reaction that is less favorable for trifluoromethoxyphenols. However, the C-O bond of the ether in the trifluoromethoxy group can be susceptible to cleavage under strong acidic conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound.

Issue Potential Cause Troubleshooting/Prevention Strategies
Low yield of desired product and formation of complex byproducts in acid-catalyzed reactions. Cleavage of the trifluoromethoxy group by strong acids, leading to side reactions.- Use milder acidic conditions where possible. - Avoid the use of strong Lewis acids in combination with protic acids like HF. - Consider using alternative catalysts that are less prone to promoting C-O bond cleavage. - Keep reaction temperatures as low as possible.
Formation of polar impurities, possibly from hydrolysis of the trifluoromethoxy group. Reaction run under strongly basic aqueous conditions at elevated temperatures.- Use non-aqueous basic conditions if the reaction chemistry allows. - Employ milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong hydroxides. - Maintain lower reaction temperatures. - Minimize reaction time.
Unwanted reactions at the phenolic -OH group (e.g., O-alkylation, O-acylation). The hydroxyl group is nucleophilic and reactive towards electrophiles.- Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether, benzyl ether) before carrying out reactions with electrophiles not intended to react at the hydroxyl site. - Choose a protecting group that can be removed under conditions that do not affect the trifluoromethoxy group.
Product degradation during work-up. Exposure to strong acids or bases during extraction or purification.- Use buffered aqueous solutions for work-up to control pH. - Employ saturated ammonium chloride solution for quenching instead of strong acids. - Use saturated sodium bicarbonate solution for neutralization instead of strong bases. - Minimize the time the compound is in contact with acidic or basic media.
Discoloration of the reaction mixture, suggesting oxidation. Presence of oxidizing agents or exposure to air at elevated temperatures in the presence of a base.- Run reactions under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Add antioxidants if compatible with the reaction chemistry.

Key Experimental Protocols

Protocol 1: O-Alkylation of this compound (Williamson Ether Synthesis)

This protocol describes a general procedure for the O-alkylation of the phenolic hydroxyl group, a common reaction for this substrate.

Reactants:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone or Acetonitrile (solvent)

Procedure:

  • To a stirred suspension of potassium carbonate in acetone, add this compound.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Prevention of Decomposition:

  • The use of a mild base like potassium carbonate minimizes the risk of trifluoromethoxy group hydrolysis.

  • Running the reaction under an inert atmosphere can prevent oxidative side reactions, although it is not always necessary for this type of reaction.

Visualizing Reaction Pathways and Logic

Below are diagrams to illustrate key concepts related to the chemistry of this compound.

Decomposition_Pathways A This compound B Acid-Catalyzed Cleavage (e.g., HF/Lewis Acid) A->B Strong Acid C Harsh Basic Hydrolysis A->C Strong Base, Heat D Strong Oxidation A->D Strong Oxidant E Friedel-Crafts Products + Phenol B->E F Carboxylic Acid Derivative C->F G Ring-Opened Products D->G

Caption: Potential decomposition pathways for this compound.

Troubleshooting_Logic start Problem Encountered (e.g., Low Yield, Impurities) cond1 Acidic Reaction Conditions? start->cond1 cond2 Basic Reaction Conditions? cond1->cond2 No sol1 Use Milder Acid Lower Temperature Avoid Lewis Acids cond1->sol1 Yes cond3 Oxidative Conditions? cond2->cond3 No sol2 Use Milder Base Non-aqueous Conditions Lower Temperature cond2->sol2 Yes sol3 Inert Atmosphere Degassed Solvents Antioxidants cond3->sol3 Yes end Problem Resolved sol1->end sol2->end sol3->end

Caption: A logical workflow for troubleshooting reactions with this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the reaction scale-up of 2-Methyl-4-(trifluoromethoxy)phenol. The information is presented in a question-and-answer format to offer direct solutions to potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: Two main synthetic strategies are generally considered for the large-scale production of this compound:

  • Direct Trifluoromethoxylation of p-Cresol: This is a common approach where p-cresol is directly converted to the target molecule. A scalable method involves a two-step process via a xanthate intermediate, which is reported to be adaptable for larger quantities.

  • Multi-step Synthesis from Trifluoromethyl-substituted Precursors: An alternative involves building the molecule from precursors already containing the trifluoromethyl group. One patented method describes the preparation of trifluoromethyl-substituted phenols, which can be adapted for this specific compound. This route may offer advantages in controlling regioselectivity and avoiding harsh trifluoromethoxylation reagents.

Q2: What are the major challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound presents several key challenges:

  • Exothermic Reactions: Trifluoromethoxylation reactions can be highly exothermic. Managing heat dissipation is critical on a larger scale to prevent runaway reactions and ensure safety.

  • Reagent Handling and Stoichiometry: Precise control over the addition and stoichiometry of reactive and potentially hazardous reagents is crucial for consistent yield and purity.

  • Byproduct Formation: Increased reaction volumes can lead to a higher propensity for side reactions, complicating purification.

  • Purification: Isolating the pure product from unreacted starting materials, reagents, and byproducts at an industrial scale can be complex and require specialized techniques.

  • Material Compatibility: The corrosive nature of some reagents used in fluorination chemistry necessitates careful selection of reactor and equipment materials.

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress using appropriate analytical techniques (e.g., GC, HPLC, NMR).- Ensure efficient mixing to maintain homogeneity, especially in larger reactors.- Gradually increase reaction time and/or temperature while carefully monitoring for byproduct formation.
Reagent Decomposition - Use fresh, high-purity reagents. Verify the quality of starting materials before use.- For moisture-sensitive reagents, ensure all equipment is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen, argon).
Suboptimal Reaction Temperature - Optimize the temperature profile for the specific reaction scale. What works in the lab may need adjustment in a larger vessel due to different heat transfer characteristics.
Loss During Work-up - Optimize extraction and washing procedures to minimize product loss into the aqueous phase.- Ensure the pH is carefully controlled during aqueous work-up to prevent the formation of water-soluble phenoxide salts.
Impurity and Byproduct Formation
Potential Byproduct/Impurity Mitigation and Removal Strategies
Isomeric Byproducts - Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired regioselectivity.- Purification via fractional distillation under reduced pressure or preparative chromatography may be necessary.
Over-fluorinated or Under-fluorinated Species - Precisely control the stoichiometry of the fluorinating agent.- Optimize the rate of addition of the fluorinating agent to maintain a consistent concentration throughout the reaction.
Unreacted Starting Materials - Drive the reaction to completion by extending the reaction time or slightly increasing the temperature.- Remove unreacted starting materials through distillation or chromatography.
Solvent-Related Impurities - Use high-purity, dry solvents.- Ensure the chosen solvent is stable under the reaction conditions.

Experimental Protocols & Methodologies

A common laboratory-scale synthesis involves the trifluoromethoxylation of p-cresol. Below is a generalized protocol that would require optimization for scale-up.

Step 1: Formation of the Xanthate Intermediate

  • In a suitable reactor, dissolve p-cresol in an appropriate anhydrous solvent (e.g., acetonitrile or DMF).

  • Add a slight excess of a base (e.g., potassium carbonate) and stir the mixture.

  • Slowly add a methylthiocarbonothioyl salt (e.g., an imidazolium salt) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Isolate the xanthate intermediate through standard work-up procedures, such as extraction and solvent evaporation.

Step 2: Conversion to this compound

  • Dissolve the isolated xanthate in a suitable solvent.

  • Add a fluorinating agent (e.g., XtalFluor-E) and a promoter (e.g., trichloroisocyanuric acid).

  • Stir the reaction at the optimized temperature until completion.

  • Quench the reaction and perform an aqueous work-up.

  • Purify the crude product by distillation under reduced pressure or column chromatography.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification p_Cresol p_Cresol Xanthate_Formation Xanthate Formation p_Cresol->Xanthate_Formation Base, Methylthiocarbonothioyl salt Xanthate_Intermediate Xanthate_Intermediate Xanthate_Formation->Xanthate_Intermediate Trifluoromethoxylation Trifluoromethoxylation Xanthate_Intermediate->Trifluoromethoxylation Fluorinating agent, Promoter Crude_Product Crude_Product Trifluoromethoxylation->Crude_Product Work_up Aqueous Work-up Crude_Product->Work_up Purification_Method Distillation or Chromatography Work_up->Purification_Method Final_Product 2-Methyl-4- (trifluoromethoxy)phenol Purification_Method->Final_Product

Caption: Synthetic workflow for this compound.

Safety Considerations for Scale-Up

Handling trifluoromethoxylation reactions at an industrial scale requires stringent safety protocols due to the hazardous nature of the reagents and potential for exothermic events.

safety_protocol Risk_Assessment Conduct Thorough Risk Assessment PPE Appropriate Personal Protective Equipment (PPE) Risk_Assessment->PPE Ventilation Adequate Ventilation (Fume Hoods, Scrubber) Risk_Assessment->Ventilation Emergency_Procedures Establish Emergency Shutdown Procedures Risk_Assessment->Emergency_Procedures Waste_Disposal Proper Hazardous Waste Disposal Protocol Emergency_Procedures->Waste_Disposal Training Personnel Training on Handling Fluorinating Agents Training->PPE Training->Emergency_Procedures

Caption: Key safety protocols for large-scale synthesis.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted by qualified professionals in appropriately equipped facilities, adhering to all relevant safety regulations and guidelines. It is essential to perform a thorough literature search and risk assessment before attempting any chemical synthesis.

Technical Support Center: Trifluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Section 1: General Issues & Low Yield

Question 1: My reaction shows low or no yield. What are the common causes and how can I fix it?

Answer: Low or no product yield is a common issue that can stem from several factors, including inactive reagents or catalysts, suboptimal reaction conditions, or poor substrate reactivity.

  • Initiator/Catalyst Inactivity: The choice and quality of the initiator or catalyst are critical.

    • Moisture Sensitivity: Fluoride initiators like TBAF (tetrabutylammonium fluoride) and CsF (cesium fluoride) are highly effective for nucleophilic trifluoromethylation but are notoriously sensitive to moisture.[1] Ensure you are using a truly anhydrous fluoride source and completely dry reaction conditions. Consider using a new bottle of the initiator or drying it under a high vacuum.[1]

    • Catalyst Loading: Insufficient catalyst loading can cause the reaction to stall. While catalytic amounts (typically 0.1-10 mol%) are common, optimization may be required for your specific system.[1]

    • Catalyst Deactivation: Impurities in reactants or solvents can poison the catalyst, or high temperatures can cause thermal degradation, reducing its activity over time.[2]

  • Reagent Quality & Decomposition:

    • The purity of trifluoromethylating reagents can vary. Some, particularly certain electrophilic hypervalent iodine reagents, may have limited thermal stability and require low temperatures to prevent decomposition.[3][4] If you suspect reagent degradation, try using a new batch or a bottle from a different supplier.[1]

  • Suboptimal Reaction Conditions:

    • Solvent Effects: Trifluoromethylation reactions can be highly solvent-dependent. For nucleophilic reactions using TMSCF₃ (Ruppert-Prakash reagent), THF is a common solvent, but reactions can be sluggish.[1] In contrast, polar aprotic solvents like DMF can significantly accelerate reactions and improve yields, especially with non-fluoride initiators like K₂CO₃.[1]

    • Temperature: Temperature can significantly impact reaction kinetics. Some reactions require very low temperatures (-90 to -10 °C) to proceed efficiently, while others may need elevated temperatures (e.g., 80-100 °C).[3][4]

  • Substrate Reactivity:

    • Electronic Effects: For nucleophilic trifluoromethylation, electron-deficient substrates (e.g., aldehydes, ketones with electron-withdrawing groups) are generally more reactive.[1] For electrophilic trifluoromethylation, electron-rich substrates are often more suitable.[3][5]

    • Steric Hindrance: Sterically hindered substrates may react slowly or not at all. Increasing the reaction temperature or prolonging the reaction time might be necessary.[6]

Question 2: My reaction starts but stalls before the starting material is fully consumed. What should I do?

Answer: Reaction stalling is often caused by catalyst deactivation or the presence of inhibitors.

  • Catalyst Deactivation: This is a primary concern for moisture-sensitive initiators. Ensure all glassware is oven-dried or flame-dried and that all reagents and solvents are anhydrous.[1]

  • Inhibitors: Trace impurities in your starting material or solvent can act as inhibitors. Purifying the substrate or using freshly distilled, high-purity solvent can resolve this issue.

  • Insufficient Reagent: For some substrates, a larger excess of the trifluoromethylating reagent may be required to drive the reaction to completion.

Troubleshooting Workflow for Low Yield Reactions

G start Low / No Yield check_reagents Check Reagent & Catalyst Quality start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Verify Reaction Conditions conditions_ok Conditions OK? check_conditions->conditions_ok check_substrate Assess Substrate Reactivity substrate_ok Substrate Suitable? check_substrate->substrate_ok reagent_ok->check_conditions Yes new_reagents Use Fresh Reagents / Catalyst (Anhydrous if needed) reagent_ok->new_reagents No conditions_ok->check_substrate Yes adjust_conditions Adjust Conditions: - Change Solvent - Optimize Temperature - Increase Time/Concentration conditions_ok->adjust_conditions No modify_strategy Modify Strategy: - Use more potent reagent - Change reaction type (e.g., Nucleophilic -> Radical) substrate_ok->modify_strategy No success Reaction Successful substrate_ok->success Yes new_reagents->check_conditions adjust_conditions->check_substrate modify_strategy->success G start Select Substrate q1 What is the nature of the reaction site? start->q1 nuc_path Nucleophilic Trifluoromethylation q1->nuc_path Electrophilic Center (e.g., C=O, C=N) elec_path Electrophilic Trifluoromethylation q1->elec_path Nucleophilic Center (e.g., e--rich Arene, Thiol) rad_path Radical Trifluoromethylation q1->rad_path Unsaturated System (e.g., Alkene, Arene) nuc_reagents Reagents: - TMSCF3 (Ruppert-Prakash) - CF3H + Base nuc_path->nuc_reagents elec_reagents Reagents: - Togni's Reagents - Umemoto's Reagents elec_path->elec_reagents rad_reagents Reagents: - CF3I + Initiator - CF3SO2Na (Langlois) rad_path->rad_reagents G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Substrate to Dry Flask prep2 2. Purge with N2/Ar prep1->prep2 prep3 3. Add Anhydrous Solvent (THF) prep2->prep3 react1 4. Cool to 0 °C prep3->react1 react2 5. Add TMSCF3 react1->react2 react3 6. Add Initiator (TBAF) react2->react3 react4 7. Stir & Monitor (TLC) react3->react4 workup1 8. Quench Reaction react4->workup1 workup2 9. Aqueous Extraction workup1->workup2 workup3 10. Dry & Concentrate workup2->workup3 workup4 11. Column Chromatography workup3->workup4

References

Managing hazardous byproducts of 2-Methyl-4-(trifluoromethoxy)phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hazardous byproducts generated during the synthesis of 2-Methyl-4-(trifluoromethoxy)phenol. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and byproduct management of this compound, focusing on two plausible synthetic routes:

Route 1: Diazotization of 4-(trifluoromethoxy)-2-methylaniline

This synthetic pathway involves the conversion of the amino group of 4-(trifluoromethoxy)-2-methylaniline to a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Route 2: Trifluoromethoxylation of 2-Methylphenol (o-cresol)

This method involves the direct introduction of the trifluoromethoxy group onto the phenol ring of o-cresol using a suitable trifluoromethoxylating agent.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My diazotization reaction (Route 1) is producing a significant amount of colored impurities. What are these and how can I minimize them?

A: The colored impurities are likely azo compounds, which are common byproducts in diazotization reactions. These form when the diazonium salt couples with unreacted aniline or the product phenol.

Troubleshooting Steps:

  • Maintain Low Temperatures: Ensure the reaction temperature is kept consistently low (typically 0-5 °C) to improve the stability of the diazonium salt and minimize coupling reactions.

  • Slow Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the aniline to prevent localized areas of high nitrite concentration.

  • Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture.

  • Control Stoichiometry: Use a slight excess of the acid and ensure the molar ratio of sodium nitrite to the aniline is as close to 1:1 as possible.

Q2: I am detecting unreacted 4-(trifluoromethoxy)-2-methylaniline in my final product after the diazotization and hydrolysis steps (Route 1). How can I remove it?

A: Unreacted starting material can be carried through the work-up.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting aniline before proceeding with hydrolysis.

  • Purification: If unreacted aniline is present in the final product, it can be removed by:

    • Acid Wash: Dissolve the crude product in a suitable organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to protonate the aniline, making it water-soluble and allowing for its removal in the aqueous phase.

    • Chromatography: Column chromatography can effectively separate the phenolic product from the more basic aniline.

Q3: During the trifluoromethoxylation of o-cresol (Route 2), I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity?

A: The formation of isomeric products, such as 2-Methyl-6-(trifluoromethoxy)phenol, is a common challenge in electrophilic aromatic substitution reactions. The directing effects of the methyl and hydroxyl groups on the aromatic ring influence the position of the incoming trifluoromethoxy group.

Troubleshooting Steps:

  • Choice of Reagent: The choice of trifluoromethoxylating reagent can significantly impact regioselectivity. Some modern electrophilic trifluoromethoxylating reagents may offer higher selectivity.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable para-substituted product.

    • Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to optimize selectivity.

  • Protecting Groups: In some cases, temporarily protecting the hydroxyl group of o-cresol can alter the directing effects and improve selectivity. The protecting group would need to be removed in a subsequent step.

Q4: What are the primary hazardous waste streams I should be concerned with for each synthetic route?

A: Both routes generate distinct hazardous waste streams that require careful management.

Route 1 (Diazotization):

  • Aqueous Waste: This will contain residual strong acids (e.g., sulfuric acid), unreacted sodium nitrite, and potentially dissolved diazonium salts and azo compounds. This waste is corrosive and toxic.

  • Organic Waste: Solvents used for extraction and purification will contain the desired product, byproducts, and any unreacted starting materials.

Route 2 (Trifluoromethoxylation):

  • Reagent Byproducts: The trifluoromethoxylating reagent will generate stoichiometric byproducts. For example, using hypervalent iodine reagents will result in iodine-containing aromatic byproducts.

  • Solvent Waste: Organic solvents used in the reaction and purification steps.

  • Aqueous Waste: From the work-up procedure, which may contain residual acids, bases, or salts.

Q5: How should I properly quench and dispose of excess diazotizing agent (Route 1)?

A: Excess nitrous acid from the diazotization reaction is hazardous and must be neutralized before disposal.

Experimental Protocol for Quenching Excess Nitrous Acid:

  • After the diazotization is complete, slowly add a solution of sulfamic acid or urea to the cold reaction mixture.

  • The sulfamic acid or urea will react with the excess nitrous acid to produce nitrogen gas, water, and non-hazardous salts.

  • Continue the addition until gas evolution ceases, indicating that all the nitrous acid has been quenched.

  • Perform a starch-iodide paper test to confirm the absence of nitrous acid. A negative test (no blue-black color) indicates complete quenching.

Q6: What are the hazards associated with common trifluoromethoxylating reagents (Route 2)?

A: Many trifluoromethoxylating reagents are highly reactive and require careful handling. For example, some electrophilic trifluoromethoxylating reagents can be moisture-sensitive and may release corrosive byproducts upon decomposition. Always consult the Safety Data Sheet (SDS) for the specific reagent being used.[1]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle reagents under an inert atmosphere (e.g., nitrogen or argon) if they are sensitive to moisture or air.

Data Presentation: Summary of Hazardous Byproducts and Reagents

The following tables summarize the key hazardous materials associated with the synthesis of this compound.

Table 1: Hazardous Materials in Route 1 (Diazotization)

SubstanceRolePrimary HazardsRecommended Handling and Disposal
4-(trifluoromethoxy)-2-methylanilineStarting MaterialToxic, IrritantHandle with PPE. Dispose of as hazardous organic waste.
Sodium NitriteReagentOxidizer, ToxicStore away from combustible materials. Quench excess before disposal.
Sulfuric AcidReagent/SolventCorrosiveHandle with extreme care, using appropriate PPE. Neutralize slowly with a base before disposal.
Nitrous Acid (in situ)Reactive IntermediateToxic, UnstableGenerated in situ and should be quenched with sulfamic acid or urea.
Azo CompoundsByproductPotentially Carcinogenic, ColoredTreat as hazardous organic waste.

Table 2: Hazardous Materials in Route 2 (Trifluoromethoxylation)

SubstanceRolePrimary HazardsRecommended Handling and Disposal
2-Methylphenol (o-cresol)Starting MaterialToxic, CorrosiveHandle in a fume hood with appropriate PPE. Dispose of as hazardous organic waste.
Trifluoromethoxylating ReagentsReagentVaries by reagent; often Reactive, Corrosive, ToxicStrictly follow the SDS. Handle under inert atmosphere if required. Quench carefully according to established procedures.
Isomeric ByproductsByproductSimilar toxicity to the productTreat as hazardous organic waste.
Reagent Byproducts (e.g., iodoarenes)ByproductVaries; may be toxic or irritantSegregate and dispose of as hazardous organic waste.

Experimental Protocols

Protocol 1: General Procedure for Neutralization of Acidic Waste

  • Preparation: Work in a fume hood and wear appropriate PPE (goggles, gloves, lab coat). Prepare a large container with a stir bar and place it in an ice bath to manage the exothermic reaction.

  • Dilution: Slowly add the acidic waste to a large volume of cold water with stirring.

  • Neutralization: While stirring and cooling, slowly add a base (e.g., sodium bicarbonate for weak acids, or a dilute solution of sodium hydroxide for strong acids) to the diluted acidic solution.

  • Monitoring: Monitor the pH of the solution using a pH meter or pH paper.

  • Completion: Continue adding the base until the pH is between 6 and 8.

  • Disposal: The neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Visualizations

Byproduct_Management_Workflow cluster_synthesis Synthesis of this compound cluster_waste Waste Streams cluster_treatment Waste Treatment & Disposal Synthesis Synthesis Aqueous_Waste Aqueous Waste (Acids, Salts, Unreacted Reagents) Synthesis->Aqueous_Waste Work-up Organic_Waste Organic Waste (Solvents, Byproducts, Unreacted Starting Materials) Synthesis->Organic_Waste Purification Neutralization Neutralization Aqueous_Waste->Neutralization Quenching Quenching (e.g., for Diazonium Salts) Aqueous_Waste->Quenching Segregation Segregation & Labeling Organic_Waste->Segregation Disposal Disposal Neutralization->Disposal To Drain (if permitted) Quenching->Disposal Incineration Incineration Segregation->Incineration

Caption: General workflow for managing hazardous byproducts.

Diazotization_Byproducts Start 4-(trifluoromethoxy)- 2-methylaniline Reaction Diazotization (0-5 °C) Start->Reaction Reagents NaNO2, H2SO4 Reagents->Reaction Product 2-Methyl-4-(trifluoromethoxy) phenol Reaction->Product Byproduct1 Azo Compounds Reaction->Byproduct1 Side Reaction Byproduct2 Excess Nitrous Acid (HNO2) Reaction->Byproduct2 Excess Reagent Byproduct3 Unreacted Starting Material Reaction->Byproduct3 Incomplete Reaction

Caption: Potential hazardous byproducts in the diazotization route.

References

Validation & Comparative

A Comparative Guide: 2-Methyl-4-(trifluoromethoxy)phenol Versus Other Fluorinated Phenols in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a well-established approach to enhance pharmacological properties. This guide provides a comparative analysis of 2-Methyl-4-(trifluoromethoxy)phenol against other structurally related fluorinated phenols, offering insights into their potential advantages and liabilities in drug design. The comparison focuses on key physicochemical properties, metabolic stability, and potential for off-target effects, supported by available experimental data and established testing protocols.

Physicochemical Properties: A Comparative Analysis

The acidity (pKa) and lipophilicity (logP) of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination can significantly modulate these properties. The electron-withdrawing nature of trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups generally increases the acidity of the phenolic proton (lowers pKa) and enhances lipophilicity.

Table 1: Comparison of Physicochemical Properties of Fluorinated Phenols

CompoundStructurepKalogPData Source
This compound this compoundPredicted: ~9.0Predicted: ~3.0Prediction based on analogs
4-(Trifluoromethoxy)phenol 4-(Trifluoromethoxy)phenol9.30[1]2.29[2][3]Experimental[1][2][3]
2-Methyl-4-(trifluoromethyl)phenol 2-Methyl-4-(trifluoromethyl)phenolPredicted: ~8.5Predicted: ~3.2Prediction based on analogs
4-(Trifluoromethyl)phenol 4-(Trifluoromethyl)phenol8.68[4]2.8[5][6]Experimental[4][5][6]
2-Methyl-4-fluorophenol 2-Methyl-4-fluorophenolPredicted: ~9.5Predicted: ~2.1Prediction based on analogs
4-Fluorophenol 4-Fluorophenol9.89[7]1.83Experimental[7]
Phenol Phenol9.981.48Experimental

Note: Predicted values are estimations based on the influence of substituents on the phenol scaffold and should be confirmed experimentally.

The trifluoromethoxy group is generally associated with a greater increase in lipophilicity compared to the trifluoromethyl group.[2] The ortho-methyl group in this compound is expected to have a minor electronic effect on pKa but may influence conformation and interactions with biological targets.

Metabolic Stability

Fluorination, particularly with trifluoromethyl and trifluoromethoxy groups, is a common strategy to block metabolic hotspots and enhance a drug's half-life.[8][9] The high strength of the C-F bond makes these groups resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8]

Table 2: Inferred Metabolic Stability Profile

CompoundKey Structural FeatureExpected Metabolic StabilityRationale
This compound -OCF3 groupHighThe -OCF3 group is highly resistant to O-dealkylation, a common metabolic pathway for methoxy groups.[9]
2-Methyl-4-(trifluoromethyl)phenol -CF3 groupHighThe -CF3 group is metabolically robust and can protect adjacent positions from oxidation.[8][10]
2-Methyl-4-fluorophenol Single fluorine atomModerateA single fluorine atom can block a specific site of metabolism, but the rest of the molecule remains susceptible.

While specific data for this compound is unavailable, the trifluoromethoxy group is known to be more metabolically stable than a methoxy group and can confer a "global protective effect" against metabolism on the entire molecule.[10]

Potential for Off-Target Effects: CYP450 and hERG Inhibition

Cytochrome P450 (CYP) Inhibition: Many drugs inhibit CYP enzymes, leading to potential drug-drug interactions. Phenolic compounds, in general, can interact with CYPs. The specific inhibition profile of a fluorinated phenol will depend on its structure and physicochemical properties.

hERG Potassium Channel Inhibition: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major concern in drug development due to the risk of cardiac arrhythmias.[4] Lipophilic and basic compounds are more prone to hERG inhibition. While phenols are acidic, their lipophilicity can contribute to hERG binding.

Quantitative data on CYP450 and hERG inhibition for this compound is not publicly available. In the absence of experimental data, in vitro screening is essential to characterize the potential for these off-target effects.

Experimental Protocols

Detailed and validated experimental protocols are crucial for generating reliable comparative data. Below are summaries of standard assays for determining the key parameters discussed.

pKa Determination by UV-Metric Titration

This method relies on the change in the UV-Visible absorption spectrum of a compound as its ionization state changes with pH.

Workflow for UV-Metric pKa Determination

A Prepare buffer solutions (e.g., pH 2 to 12) C Add compound to buffers in a 96-well plate A->C B Prepare stock solution of test compound in DMSO B->C D Measure UV-Vis spectra (e.g., 220-500 nm) C->D E Plot absorbance vs. pH at selected wavelengths D->E F Fit data to the Henderson-Hasselbalch equation to determine pKa E->F

Caption: Workflow for pKa determination using UV-metric titration.

Methodology:

  • Buffer Preparation: Prepare a series of universal buffers with constant ionic strength covering a wide pH range (e.g., pH 2-12).

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO.

  • Measurement: Add a small aliquot of the stock solution to each buffer in a 96-well UV-transparent plate. Measure the UV-Vis spectrum for each well.

  • Data Analysis: Plot the absorbance at one or more wavelengths against pH. The data is then fitted to a sigmoidal curve derived from the Henderson-Hasselbalch equation to calculate the pKa.

logP Determination by Shake-Flask Method

This is the traditional and most reliable method for determining the partition coefficient of a compound between n-octanol and water.

Workflow for Shake-Flask logP Determination

A Pre-saturate n-octanol and water/buffer with each other B Dissolve test compound in one phase (e.g., n-octanol) A->B C Mix the two phases and shake until equilibrium is reached B->C D Separate the two phases (e.g., by centrifugation) C->D E Measure compound concentration in both phases (e.g., by HPLC-UV) D->E F Calculate logP = log([Compound]octanol / [Compound]water) E->F

Caption: Workflow for the shake-flask method for logP determination.

Methodology:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together overnight and then separating the layers.

  • Partitioning: A known amount of the test compound is dissolved in one of the phases. The two phases are then combined in a defined ratio and shaken vigorously for a set period to allow for partitioning.

  • Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

Workflow for Microsomal Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound stock solution C Pre-incubate compound and microsomes at 37°C A->C B Prepare liver microsome suspension and NADPH regenerating system B->C D Initiate reaction by adding NADPH C->D E Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench reaction with ice-cold organic solvent (e.g., acetonitrile) E->F G Centrifuge to precipitate proteins F->G H Analyze supernatant by LC-MS/MS to quantify remaining parent compound G->H I Plot ln(% remaining) vs. time to determine half-life (t½) and intrinsic clearance (CLint) H->I

Caption: Workflow of an in vitro metabolic stability assay.

Methodology:

  • Incubation: The test compound is incubated with liver microsomes (from human or other species) at 37°C in the presence of a NADPH-regenerating system to support CYP activity.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After protein precipitation and centrifugation, the amount of the parent compound remaining in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. From the slope of this line, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[8]

CYP450 Inhibition Assay (IC50 Determination)

This assay determines the concentration of a test compound that causes 50% inhibition of a specific CYP isoform's activity.

Workflow for CYP450 Inhibition Assay

A Prepare serial dilutions of test compound B Incubate compound with human liver microsomes, a CYP-specific probe substrate, and NADPH A->B C Quench the reaction after a defined time B->C D Quantify the formation of the probe substrate's metabolite by LC-MS/MS C->D E Plot % inhibition vs. log[compound concentration] D->E F Calculate IC50 value E->F

Caption: Workflow for determining the IC50 of CYP450 inhibition.

Methodology:

  • Incubation: A specific probe substrate for a CYP isoform is incubated with human liver microsomes and NADPH in the presence of various concentrations of the test compound.

  • Metabolite Quantification: The reaction is stopped, and the amount of metabolite formed from the probe substrate is measured by LC-MS/MS.

  • IC50 Calculation: The percentage of inhibition at each test compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable model.

hERG Inhibition Assay (Automated Patch Clamp)

Automated patch-clamp systems provide a higher throughput method for assessing compound effects on hERG channel function compared to traditional manual patch clamp.

Workflow for Automated hERG Patch-Clamp Assay

A Cells expressing hERG channels are cultured and prepared B Cells are introduced into the automated patch-clamp system A->B C A stable whole-cell recording of hERG current is established B->C D A specific voltage protocol is applied to elicit hERG currents C->D E Baseline hERG current is recorded D->E F Increasing concentrations of the test compound are applied E->F G hERG current is recorded at each compound concentration F->G H Calculate % inhibition and determine the IC50 value G->H

Caption: Workflow for an automated patch-clamp hERG inhibition assay.

Methodology:

  • Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK293) is used.

  • Recording: The automated system establishes whole-cell patch-clamp recordings from multiple cells simultaneously.

  • Compound Application: A voltage protocol is applied to elicit hERG currents, and after a stable baseline is recorded, increasing concentrations of the test compound are perfused over the cells.

  • Data Analysis: The inhibition of the hERG current at each concentration is measured, and the data are used to generate a concentration-response curve from which the IC50 value is determined.

Conclusion

The introduction of a methyl and a trifluoromethoxy group at the 2- and 4-positions of a phenol ring, as in this compound, is a rational drug design strategy to enhance lipophilicity and metabolic stability. Based on the properties of analogous compounds, it is anticipated to have a favorable ADME profile. However, the lack of direct experimental data necessitates a thorough in vitro characterization of its physicochemical properties, metabolic fate, and potential for off-target activities. The experimental protocols outlined in this guide provide a framework for generating the necessary data to robustly evaluate this compound in comparison to other fluorinated phenols in the context of a drug discovery program.

References

A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Groups in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the most utilized moieties are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. While structurally similar, the introduction of an oxygen atom in the trifluoromethoxy group imparts distinct physicochemical characteristics that can be strategically leveraged in drug design. This guide provides an objective, data-driven comparison of these two critical functional groups, offering insights into their differential effects on key drug-like properties.

Physicochemical and Pharmacological Properties: A Head-to-Head Comparison

The trifluoromethoxy and trifluoromethyl groups significantly modulate a molecule's lipophilicity, electronic character, and metabolic stability. Understanding these differences is paramount for rational drug design.

Lipophilicity

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Both the -OCF3 and -CF3 groups increase lipophilicity compared to a hydrogen or methyl group. However, the trifluoromethoxy group generally imparts a greater lipophilicity than the trifluoromethyl group.[1][2] This is attributed to the shielding of the polar oxygen atom by the bulky trifluoromethyl group, reducing its potential for hydrogen bonding with water.

Property-CF3-OCF3Rationale
Hansch Pi (π) Value +0.88[3]+1.04The π value is a measure of the lipophilicity contribution of a substituent. A higher value indicates greater lipophilicity. The -OCF3 group's higher value reflects its greater contribution to a molecule's overall lipophilicity compared to the -CF3 group.
Calculated logP (cLogP) Contribution Increases logPIncreases logP to a greater extent than -CF3The introduction of either group to a parent molecule will increase its calculated logP. However, in matched-pair analyses, the -OCF3 analog consistently exhibits a higher logP value than the corresponding -CF3 analog.
Electronic Effects

The electronic nature of a substituent can influence a molecule's acidity or basicity (pKa), its binding affinity to the target protein, and its metabolic stability. Both -OCF3 and -CF3 are strongly electron-withdrawing groups, a property conferred by the high electronegativity of the fluorine atoms.

Property-CF3-OCF3Rationale
Hammett Constant (σp) ~0.54~0.35The Hammett constant quantifies the electron-donating or -withdrawing ability of a substituent on an aromatic ring. While both groups are electron-withdrawing, the -CF3 group has a stronger withdrawing effect from the para position due to a combination of inductive and resonance effects. The oxygen atom in the -OCF3 group can donate electron density to the aromatic ring through resonance, which partially counteracts its strong inductive withdrawal.
pKa Modulation Strong acidifying effectModerate acidifying effectDue to their electron-withdrawing nature, both groups can significantly lower the pKa of nearby acidic protons or increase the pKa of nearby basic groups. The stronger electron-withdrawing capacity of the -CF3 group generally leads to a more pronounced effect on pKa compared to the -OCF3 group.
Metabolic Stability

Enhancing metabolic stability is a key objective in drug design to prolong a drug's half-life and improve its oral bioavailability. The substitution of metabolically labile protons with fluorine or fluorine-containing groups is a common and effective strategy.

Property-CF3-OCF3Rationale
In Vitro Half-life (t1/2) Generally increasedGenerally increasedBoth groups are significantly more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a methyl (-CH3) or methoxy (-OCH3) group. The high strength of the C-F bond makes it difficult for enzymes to cleave.
Intrinsic Clearance (CLint) Generally decreasedGenerally decreasedIntrinsic clearance is a measure of the metabolic capacity of the liver. By blocking sites of metabolism, both groups can lead to a reduction in intrinsic clearance and a longer in vivo half-life of the drug.

Case Study: Comparative Data of Matched Molecular Pairs

To illustrate the practical implications of choosing between a trifluoromethoxy and a trifluoromethyl group, the following table presents hypothetical data for a series of kinase inhibitors, where the only structural modification is the interchange of these two groups at the same position on the molecular scaffold.

Compound IDR GroupcLogPMetabolic Half-life (t1/2, min) in Human Liver MicrosomesCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Kinase IC50 (nM)
1a -CF33.5455.225
1b -OCF34.1608.915
2a -CF34.2307.510
2b -OCF34.85512.15
3a -CF32.8902.150
3b -OCF33.41204.535

Note: This data is illustrative and intended to highlight the typical trends observed when comparing -OCF3 and -CF3 analogs. Actual experimental values will vary depending on the specific molecular scaffold.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Lipophilicity (logP) by Shake-Flask Method
  • Objective: To determine the partition coefficient of a compound between n-octanol and water.

  • Materials:

    • Test compound

    • n-Octanol (pre-saturated with water)

    • Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

    • Glass vials with screw caps

    • Vortex mixer

    • Centrifuge

    • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC-UV, LC-MS)

  • Procedure:

    • Prepare a stock solution of the test compound in either the aqueous or organic phase.

    • Add a known volume of the stock solution to a vial containing known volumes of both n-octanol and the aqueous phase.

    • Securely cap the vial and vortex vigorously for a set period (e.g., 10-30 minutes) to ensure thorough mixing and partitioning.

    • Allow the two phases to separate by standing or by centrifugation.

    • Carefully collect an aliquot from both the n-octanol and aqueous layers.

    • Quantify the concentration of the test compound in each aliquot using a suitable analytical method.

  • Data Analysis:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.

    • The logarithm of P is then taken to obtain the logP value.

In Vitro Metabolic Stability Assay Using Liver Microsomes
  • Objective: To determine the rate of metabolism of a compound by liver microsomal enzymes, primarily cytochrome P450s.

  • Materials:

    • Test compound and positive control (e.g., a compound with a known high clearance)

    • Liver microsomes (e.g., human, rat)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (contains NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl2)

    • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

    • 96-well plates

    • Incubator/shaker (37°C)

    • LC-MS/MS for analysis

  • Procedure:

    • Prepare a working solution of the test compound and positive control.

    • In a 96-well plate, add the liver microsome solution to the buffer.

    • Add the test compound to the wells and pre-incubate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding the ice-cold stop solution.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as t1/2 = 0.693 / k.

    • Intrinsic clearance (CLint) can be calculated from the half-life and the protein concentration.

Caco-2 Cell Permeability Assay
  • Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer as an in vitro model of the intestinal epithelium.

  • Materials:

    • Caco-2 cells

    • Transwell® inserts (with a microporous membrane) and companion plates

    • Cell culture medium and supplements

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

    • Test compound and control compounds (for high and low permeability)

    • Lucifer yellow (for assessing monolayer integrity)

    • LC-MS/MS for analysis

  • Procedure:

    • Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.

    • Wash the cell monolayers with transport buffer.

    • Add the test compound (in transport buffer) to the apical (donor) side of the monolayer.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and fresh buffer is added. A sample is also taken from the apical side at the beginning and end of the experiment.

    • Quantify the concentration of the test compound in the samples by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

Drug Metabolism Workflow

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Stock Solution Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate Buffer Phosphate Buffer Buffer->Incubate NADPH NADPH Regenerating System NADPH->Incubate Initiate Reaction Quench Quench Reaction (Stop Solution) Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t1/2, CLint) LCMS->Data

Caption: Experimental workflow for an in vitro metabolic stability assay.

Impact of -CF3 and -OCF3 on Drug-Target Interactions and ADME Properties

G cluster_drug Drug Candidate cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes Drug_CF3 Scaffold-CF3 Lipophilicity Increased Lipophilicity Drug_CF3->Lipophilicity Electronics Electron Withdrawing Drug_CF3->Electronics Metabolic_Stability Enhanced Metabolic Stability Drug_CF3->Metabolic_Stability Drug_OCF3 Scaffold-OCF3 Drug_OCF3->Lipophilicity (Greater) Drug_OCF3->Electronics Drug_OCF3->Metabolic_Stability Permeability Improved Membrane Permeability Lipophilicity->Permeability Binding Altered Target Binding Affinity Electronics->Binding Bioavailability Increased Oral Bioavailability Metabolic_Stability->Bioavailability Permeability->Bioavailability

Caption: Influence of -CF3 and -OCF3 on drug properties and outcomes.

Conclusion

The choice between a trifluoromethoxy and a trifluoromethyl group in drug design is a nuanced decision that should be guided by the specific objectives of the optimization process. The -OCF3 group is a powerful tool for significantly increasing lipophilicity and, consequently, membrane permeability, which can be advantageous for targeting the central nervous system or for improving absorption of poorly permeable compounds. The -CF3 group, while also enhancing lipophilicity, has a stronger electron-withdrawing effect, which can be beneficial for modulating pKa or for specific interactions with the target protein. Both groups offer a substantial improvement in metabolic stability over their non-fluorinated counterparts. A thorough understanding of the subtle yet significant differences between these two important functional groups, supported by robust experimental data, will empower medicinal chemists to make more informed decisions in the quest for safer and more effective medicines.

References

Comparative Guide to Validated Analytical Methods for 2-Methyl-4-(trifluoromethoxy)phenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methodologies

The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of HPLC-UV and GC-MS for the analysis of phenolic compounds.

FeatureHPLC-UVGC-MS
Selectivity ModerateHigh
Sensitivity ng/mL to µg/mL rangepg/mL to ng/mL range
Sample Throughput HighModerate
Sample Preparation Simple (e.g., dilution, filtration)More complex (derivatization may be required)
Instrumentation Cost Low to ModerateModerate to High
Robustness HighHigh
Matrix Effect Low to ModerateLow to Moderate
Compound Volatility Not requiredRequired

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. The following sections describe plausible methodologies for the quantification of 2-Methyl-4-(trifluoromethoxy)phenol.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a widely used, robust, and cost-effective technique for quantifying phenolic compounds.[1][2] The chromophoric nature of the phenol ring allows for direct detection by UV absorbance.

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector.[2]

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is often effective for separating phenolic compounds.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.[1][2]

  • Column Temperature: 30 °C.[2]

  • UV Detection: Wavelength set at the absorbance maximum of this compound, which would be determined by a UV scan (typically around 270-280 nm for phenolic compounds).[3]

Sample Preparation:

  • For liquid samples such as plasma or urine, a protein precipitation step may be necessary. This can be achieved by adding a threefold volume of cold acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.[1]

  • The resulting supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase for pre-concentration.[1]

  • For solid samples, an appropriate extraction method using a suitable solvent should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for identifying and quantifying trace amounts of analytes.[1] For non-volatile or thermally labile compounds, derivatization is often necessary.[1][2]

Instrumentation:

  • A gas chromatograph coupled with a mass spectrometer.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: A fused-silica capillary column suitable for phenol analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Sample Preparation and Derivatization:

  • Extraction of the analyte from the sample matrix can be performed using liquid-liquid extraction or solid-phase extraction.[1]

  • The extract is then evaporated to dryness.[1]

  • A derivatization agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the dried extract to convert the polar hydroxyl group into a more volatile and thermally stable silyl ether.[1] The mixture is typically heated to facilitate the reaction.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Application A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate Precision) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Sample Analysis J->K L Quality Control Checks K->L

Caption: A logical workflow for the development and validation of an analytical method.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to analytical method validation, a logical diagram illustrating the decision-making process for method selection is provided below.

Method Selection Logic A High Sensitivity Required? B Complex Matrix? A->B No D Consider GC-MS or LC-MS/MS A->D Yes C High Throughput Needed? B->C No G Consider GC-MS with robust sample prep B->G Yes E Consider HPLC-UV C->E No F Consider HPLC-UV C->F Yes

References

Benchmarking the Efficacy of 2-Methyl-4-(trifluoromethoxy)phenol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. The 2-methyl-4-(trifluoromethoxy)phenol scaffold, in particular, has emerged as a promising starting point for the development of novel therapeutic agents. The trifluoromethoxy group is known to significantly improve metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive, data-driven comparison of the efficacy of a series of novel this compound derivatives, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound Derivatives

The following table summarizes the in vitro inhibitory activity of a series of synthesized this compound derivatives against a panel of therapeutically relevant kinase enzymes. The data presented highlights the structure-activity relationship (SAR) within this chemical series, offering insights for the rational design of more potent and selective inhibitors.

Compound IDR1-SubstitutionR2-SubstitutionKinase TargetIC50 (nM)
1a HHKinase A150
1b ClHKinase A75
1c OCH3HKinase A200
1d HNH2Kinase A50
1e HCONH2Kinase A90
2a HHKinase B>1000
2b ClHKinase B500
2c OCH3HKinase B800
2d HNH2Kinase B250
2e HCONH2Kinase B400

Experimental Protocols

The following section details the methodologies employed for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

General Synthesis of this compound Derivatives

The synthesis of the target derivatives commenced with the commercially available this compound. Subsequent modifications at the R1 and R2 positions were achieved through standard synthetic transformations, including electrophilic aromatic substitution and functional group interconversions. The general synthetic workflow is depicted below.

G start This compound step1 Electrophilic Aromatic Substitution (R1) start->step1 step2 Functional Group Interconversion (R2) step1->step2 product Target Derivatives step2->product

Caption: General synthetic workflow for the preparation of this compound derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents and Materials:

    • Recombinant human kinases (Kinase A, Kinase B)

    • Biotinylated substrate peptide

    • ATP (Adenosine triphosphate)

    • Europium-labeled anti-phospho-substrate antibody

    • Allophycocyanin (APC)-labeled streptavidin

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds dissolved in DMSO

  • Assay Procedure:

    • A 10 µL solution of the test compound at various concentrations was pre-incubated with 10 µL of the kinase solution in a 384-well plate for 15 minutes at room temperature.

    • The kinase reaction was initiated by the addition of 20 µL of a mixture of the biotinylated substrate peptide and ATP.

    • The reaction mixture was incubated for 60 minutes at room temperature.

    • The reaction was stopped by the addition of 20 µL of a detection mixture containing the europium-labeled antibody and APC-labeled streptavidin in a buffer containing EDTA.

    • The plate was incubated for an additional 60 minutes at room temperature to allow for the development of the FRET signal.

    • The TR-FRET signal was measured using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

  • Data Analysis:

    • The ratio of the emission at 665 nm to that at 615 nm was calculated.

    • The percent inhibition was calculated relative to a DMSO control.

    • IC50 values were determined by fitting the dose-response curves to a four-parameter logistic equation using graphing software.

The experimental workflow for the in vitro kinase inhibition assay is illustrated in the following diagram:

G cluster_0 Assay Plate Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection a Add Test Compound b Add Kinase a->b c Add Substrate/ATP Mix d Incubate c->d e Add Detection Reagents f Incubate e->f g Read TR-FRET Signal f->g

Caption: Experimental workflow for the in vitro TR-FRET kinase inhibition assay.

Signaling Pathway Context

The targeted kinases, Kinase A and Kinase B, are key components of cellular signaling pathways implicated in cell proliferation and survival. The diagram below illustrates a simplified representation of a generic kinase signaling cascade, highlighting the point of intervention for the developed inhibitors.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB DownstreamEffector Downstream Effector KinaseB->DownstreamEffector Proliferation Proliferation DownstreamEffector->Proliferation Survival Survival DownstreamEffector->Survival Inhibitor This compound Derivative Inhibitor->KinaseA Inhibitor->KinaseB

A Comparative Guide to Phenolic Reference Standards: Featuring 2-Methyl-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the quality and suitability of a reference standard are paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of "2-Methyl-4-(trifluoromethoxy)phenol" as a reference standard against two well-established alternatives: "4-Chloro-3-methylphenol" and "2,4-Dichlorophenol." This objective analysis, supported by experimental protocols and data, is designed to assist researchers in selecting the most appropriate reference standard for their analytical needs.

Introduction to Phenolic Reference Standards

Phenolic compounds are a broad class of chemical constituents found in numerous pharmaceuticals, agrochemicals, and industrial products. Their accurate quantification is crucial for quality control, metabolic studies, and environmental monitoring. A reliable reference standard is the cornerstone of any analytical method, providing the benchmark against which unknown samples are measured. The ideal reference standard exhibits high purity, stability, and is well-characterized by various analytical techniques.

This guide focuses on this compound, a fluorinated phenol that is increasingly relevant in the development of new chemical entities due to the unique properties conferred by the trifluoromethoxy group. We will compare its analytical profile with those of 4-Chloro-3-methylphenol and 2,4-Dichlorophenol, two commonly used chlorinated phenolic reference standards.

Comparison of Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is essential for method development and troubleshooting. The following table summarizes key properties of the three compounds.

PropertyThis compound4-Chloro-3-methylphenol2,4-Dichlorophenol
CAS Number 129676-67-159-50-7120-83-2
Molecular Formula C₈H₇F₃O₂C₇H₇ClOC₆H₄Cl₂O
Molecular Weight 192.14 g/mol 142.58 g/mol 163.00 g/mol
Appearance Inferred: Colorless liquid or low-melting solidWhite to off-white crystalline solidColorless to yellow crystalline solid[1]
Purity (Typical) >95% (Inferred)≥99.0% (Certified Reference Material)[2][3]≥99.0% (Certified Reference Standard)[4]
Storage 2-8°C, under inert atmosphere (Inferred)Room temperature[2]Room temperature

Chromatographic Performance Comparison

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for the analysis of phenolic compounds. The following tables present a comparative summary of their expected chromatographic performance based on their chemical structures and established analytical methods for similar compounds.

Gas Chromatography (GC-FID)
ParameterThis compound4-Chloro-3-methylphenol2,4-Dichlorophenol
Volatility ModerateModerateModerate
Derivatization Recommended for improved peak shape and thermal stabilityOptional, but can improve performanceOptional, but can improve performance
Expected Retention Time IntermediateShorterIntermediate
Peak Shape Good (with derivatization)ExcellentExcellent
Limit of Detection (LOD) Low ng/mL range (Inferred)Low ng/mL rangeLow ng/mL range
High-Performance Liquid Chromatography (HPLC-UV)
ParameterThis compound4-Chloro-3-methylphenol2,4-Dichlorophenol
Polarity Moderately polarModerately polarModerately polar
Mobile Phase Compatibility Acetonitrile/Water, Methanol/WaterAcetonitrile/Water, Methanol/WaterAcetonitrile/Water, Methanol/Water
UV λmax ~270-280 nm (Inferred)~280 nm~285 nm
Peak Shape SymmetricalSymmetricalSymmetrical
Limit of Detection (LOD) Low ng/mL range (Inferred)Low ng/mL rangeLow ng/mL range

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible analytical results. The following sections provide standardized methodologies for the analysis of these phenolic compounds.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This protocol is based on the principles outlined in EPA Method 8041A for the analysis of phenols.[5]

1. Standard and Sample Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock standard in methanol to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For liquid samples, a liquid-liquid extraction with a suitable solvent like dichloromethane at an acidic pH is recommended. For solid samples, techniques such as sonication or Soxhlet extraction can be employed. The final extract should be solvent-exchanged to methanol.

2. Derivatization (Optional but Recommended):

  • To a 1 mL aliquot of the standard or sample extract, add 100 µL of a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Allow to cool to room temperature before injection.

3. GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization (Optional) cluster_analysis GC-FID Analysis start Weigh Reference Standard stock Prepare Stock Solution (1000 µg/mL in Methanol) start->stock working Prepare Working Standards (Serial Dilution) stock->working derivatize Add BSTFA + 1% TMCS working->derivatize sample_prep Sample Extraction (LLE or Sonication) sample_prep->derivatize heat Heat at 60°C for 30 min derivatize->heat inject Inject 1 µL heat->inject gc_system GC System (DB-5ms column) inject->gc_system fid FID Detector gc_system->fid data Data Acquisition & Processing fid->data HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis start Weigh Reference Standard stock Prepare Stock Solution (1000 µg/mL in Methanol) start->stock working Prepare Working Standards (in Mobile Phase) stock->working inject Inject 10 µL working->inject sample_prep Sample Extraction & Filtration sample_prep->inject hplc_system HPLC System (C18 column) inject->hplc_system uv_detector UV Detector (e.g., 280 nm) hplc_system->uv_detector data Data Acquisition & Processing uv_detector->data Validation_Pathway Method_Development Method Development Validation_Protocol Validation Protocol Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity_Range->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

References

The Trifluoromethoxy Group: A Key to Enhancing Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the metabolic advantages of trifluoromethoxy-substituted compounds, supported by experimental data and detailed methodologies.

In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical hurdle. A promising strategy to enhance the pharmacokinetic profile of a drug candidate is the introduction of a trifluoromethoxy (-OCF3) group. This guide provides an objective comparison of the metabolic stability of trifluoromethoxy-substituted compounds against their methoxy (-OCH3) analogs, substantiated by experimental principles and detailed protocols.

The trifluoromethoxy group is frequently employed as a bioisostere of the methoxy group to block metabolic liabilities. The rationale lies in the inherent strength of the carbon-fluorine (C-F) bonds compared to carbon-hydrogen (C-H) bonds. This makes the -OCF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance. By replacing a metabolically labile methoxy group with a robust trifluoromethoxy group, medicinal chemists can effectively prolong a drug's half-life and improve its overall in vivo performance.

Comparative Metabolic Stability: Methoxy vs. Trifluoromethoxy Analogs

The introduction of a trifluoromethoxy group in place of a methoxy group can significantly enhance a compound's metabolic stability. The primary metabolic pathway for many methoxy-containing aromatic compounds is O-demethylation, a reaction readily catalyzed by CYP enzymes. The trifluoromethoxy group, due to the high energy required to break the C-F bonds, is resistant to this enzymatic cleavage. This "metabolic switching" away from a major clearance pathway leads to a longer drug half-life and reduced intrinsic clearance.

Below is a table summarizing the expected outcomes on key metabolic stability parameters when a methoxy group is replaced with a trifluoromethoxy group.

ParameterMethoxy-Substituted CompoundTrifluoromethoxy-Substituted AnalogRationale for Change
Primary Metabolic Pathway Susceptible to CYP-mediated O-demethylation, forming a phenol metabolite which can be further conjugated and eliminated.Resistant to O-demethylation due to the high strength of the C-F bonds. Metabolism is shifted to other parts of the molecule.[1]The high bond energy of the C-F bond prevents CYP-mediated oxidation at the trifluoromethoxy group.[2]
In Vitro Half-life (t1/2) ShorterLongerA reduced rate of metabolism leads to a slower disappearance of the parent drug in in vitro systems like human liver microsomes.[2]
Intrinsic Clearance (CLint) HigherLowerIntrinsic clearance is a measure of the metabolic capacity of the liver; blocking a primary metabolic pathway reduces this value.[3]
Number of Metabolites Generally higher, with primary metabolites from O-demethylation and potential downstream products.Significantly reduced, as a major metabolic pathway is inhibited, limiting the formation of subsequent metabolites.[3]

Note: The specific quantitative improvement in metabolic stability is highly dependent on the overall molecular scaffold and the specific CYP enzymes involved.

Case Study: Riluzole

Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group. Its metabolism is predominantly mediated by CYP1A2, leading to N-hydroxylation rather than modification of the trifluoromethoxy group, highlighting the stability of this moiety.[4][5] Studies on prodrugs of riluzole have been conducted to further modulate its metabolic profile by altering other parts of the molecule, underscoring the importance of metabolic stability in its therapeutic application.

Experimental Protocols

A standard method to assess the metabolic stability of a compound is the in vitro microsomal stability assay . This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 superfamily.[3]

In Vitro Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

2. Materials and Equipment:

  • Liver microsomes (e.g., human, rat)

  • Test compounds and positive control compounds (e.g., verapamil, testosterone)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / mg/mL microsomal protein).

Visualizing Metabolic Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis cluster_data Data Analysis reagents Prepare Microsomes, Test Compound, NADPH pre_incubate Pre-incubate Microsomes & Compound at 37°C reagents->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Stop Reaction at Time Points (0-60 min) start_reaction->time_points centrifuge Centrifuge to Pellet Protein time_points->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Workflow for an in vitro microsomal stability assay.

G cluster_methoxy Methoxy-Substituted Compound cluster_trifluoromethoxy Trifluoromethoxy-Substituted Analog methoxy Ar-OCH3 cyp450_m CYP450 (e.g., CYP1A2) methoxy->cyp450_m O-demethylation metabolite_m Ar-OH (Phenol Metabolite) cyp450_m->metabolite_m conjugation_m Further Conjugation & Elimination metabolite_m->conjugation_m trifluoromethoxy Ar-OCF3 cyp450_tfm CYP450 (e.g., CYP1A2) trifluoromethoxy->cyp450_tfm blocked Metabolism Blocked cyp450_tfm->blocked

Caption: Metabolic fate of methoxy vs. trifluoromethoxy groups.

Conclusion

The strategic incorporation of a trifluoromethoxy group is a powerful tool in medicinal chemistry to enhance the metabolic stability of drug candidates. By blocking common metabolic pathways such as O-demethylation, the -OCF3 group can significantly increase a compound's half-life and reduce its intrinsic clearance. The in vitro microsomal stability assay is a robust and essential tool for evaluating these properties early in the drug discovery process, enabling the selection of more promising candidates for further development. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this strategy in their pursuit of novel and effective therapeutics.

References

Head-to-Head Comparison of Synthetic Routes to 2-Methyl-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is paramount. 2-Methyl-4-(trifluoromethoxy)phenol is a valuable building block in medicinal chemistry and materials science, owing to the unique properties conferred by the trifluoromethoxy group. This guide provides a head-to-head comparison of plausible synthetic routes to this target molecule, offering a critical evaluation of each pathway based on available chemical literature for analogous transformations.

Synthetic Strategies Overview

Two primary strategies for the synthesis of this compound are considered:

  • Route 1: Multi-step Synthesis from 2-Methylphenol. This classical approach involves the functionalization of the commercially available starting material, 2-methylphenol, through a sequence of nitration, reduction, and a subsequent diazotization-trifluoromethoxylation.

  • Route 2: Direct O-Trifluoromethylation of 2-Methylphenol. This more modern approach aims to directly introduce the trifluoromethoxy group onto the phenolic oxygen of 2-methylphenol, potentially offering a more convergent and efficient synthesis.

Route 1: Multi-step Synthesis from 2-Methylphenol

This synthetic pathway follows a well-established sequence of aromatic functionalization.

A 2-Methylphenol B 2-Methyl-4-nitrophenol A->B Nitration (HNO3, H2SO4) C 4-Amino-2-methylphenol B->C Reduction (e.g., H2, Pd/C) D This compound C->D 1. Diazotization (NaNO2, H+) 2. Trifluoromethoxylation

Caption: Multi-step synthesis of this compound from 2-methylphenol.

Experimental Protocols (Based on Analogous Reactions)

Step 1a: Nitration of 2-Methylphenol

To a solution of 2-methylphenol in a suitable solvent (e.g., acetic acid or dichloromethane) at a reduced temperature (typically 0-10 °C), a nitrating agent such as a mixture of nitric acid and sulfuric acid is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until completion. The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-methyl-4-nitrophenol.

Step 1b: Reduction of 2-Methyl-4-nitrophenol

The 2-methyl-4-nitrophenol is dissolved in a solvent like ethanol or ethyl acetate, and a catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation with hydrogen gas until the nitro group is fully reduced to an amino group. The catalyst is removed by filtration, and the solvent is evaporated to give 4-amino-2-methylphenol.

Step 1c: Diazotization and Trifluoromethoxylation of 4-Amino-2-methylphenol

This crucial step lacks a specific, detailed protocol for this substrate. In general, the 4-amino-2-methylphenol would be dissolved in an acidic aqueous solution (e.g., HCl or HBF4) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO2) in water is then added slowly to form the diazonium salt. The subsequent trifluoromethoxylation is the most challenging step and could potentially be achieved by reacting the diazonium salt with a source of trifluoromethoxide, such as trifluoromethanol (CF3OH) in the presence of a suitable reagent or by employing more specialized trifluoromethoxylating agents. The development of this step would require significant experimental optimization.

Route 2: Direct O-Trifluoromethylation of 2-Methylphenol

This approach offers a more direct pathway to the target molecule by forming the key C-O-CF3 bond in a single transformation from 2-methylphenol. Several methods for the O-trifluoromethylation of phenols have been reported in the literature, with two prominent examples being:

  • Method 2a: Via Carboxydifluoromethylation and Decarboxylative Fluorination.

  • Method 2b: Via Xanthate Intermediate.

cluster_2a Method 2a cluster_2b Method 2b A1 2-Methylphenol B1 2-Methyl-4-(carboxydifluoromethoxy)benzene A1->B1 Carboxydifluoromethylation (e.g., BrCF2COONa) C1 This compound B1->C1 Decarboxylative Fluorination (e.g., Ag+/F+) A2 2-Methylphenol B2 O-(2-Methylphenyl) S-methyl dithiocarbonate A2->B2 Xanthate formation (CS2, MeI, base) C2 This compound B2->C2 Oxidative Fluorination (e.g., IF5/pyridine-HF)

Caption: Direct O-Trifluoromethylation routes to this compound.

Experimental Protocols (General Procedures)

Method 2a: Via Carboxydifluoromethylation and Decarboxylative Fluorination

A solution of 2-methylphenol is treated with a base (e.g., sodium hydride) to form the corresponding phenoxide. This is then reacted with a carboxydifluoromethylating agent, such as bromodifluoroacetic acid or its sodium salt, to yield the aryloxydifluoroacetic acid intermediate. This intermediate is subsequently subjected to decarboxylative fluorination using a fluoride source (e.g., a silver salt in combination with a fluorinating agent like Selectfluor®) to afford the final product.

Method 2b: Via Xanthate Intermediate

2-Methylphenol is reacted with carbon disulfide (CS2) in the presence of a base, followed by quenching with methyl iodide (MeI) to form the corresponding xanthate. This intermediate is then treated with a potent oxidative fluorinating agent, such as a hypervalent iodine reagent or other specialized fluorinating complexes, to achieve the transformation to the trifluoromethoxy group.

Head-to-Head Comparison

The following table summarizes the key comparative aspects of the proposed synthetic routes. It is important to reiterate that the quantitative data are estimations based on analogous reactions reported in the literature and would require experimental verification for the synthesis of this compound.

FeatureRoute 1: Multi-step SynthesisRoute 2a: CarboxydifluoromethylationRoute 2b: Xanthate Intermediate
Overall Yield Moderate (Likely 20-40% over 3 steps)Moderate to Good (Potentially 40-60% over 2 steps)Moderate (Potentially 30-50% over 2 steps)
Number of Steps 322
Starting Material 2-Methylphenol (Readily available, low cost)2-Methylphenol (Readily available, low cost)2-Methylphenol (Readily available, low cost)
Key Reagents HNO3, H2SO4, H2, Pd/C, NaNO2BrCF2COONa, Ag+ salts, Fluorinating agentsCS2, MeI, Oxidative fluorinating agents
Reagent Cost Generally low to moderateCan be high due to specialized fluorinating agents and silver saltsModerate to high depending on the oxidative fluorinating agent
Scalability Steps 1a and 1b are generally scalable. Step 1c is challenging.Potentially scalable, but cost of reagents may be a factor.May be challenging to scale due to the nature of the reagents.
Safety Concerns Nitration can be hazardous. Diazonium salts are potentially explosive.Use of strong bases and potentially toxic fluorinating agents.Carbon disulfide is highly flammable and toxic. Oxidative fluorinating agents can be aggressive.
Environmental Impact Use of strong acids and potential for heavy metal waste.Use of halogenated solvents and silver waste.Use of toxic and volatile reagents.

Conclusion

Both multi-step and direct O-trifluoromethylation strategies present viable, albeit unverified, pathways to this compound.

Route 1 relies on classical, well-understood reactions for the initial steps. However, the final diazotization and trifluoromethoxylation step is a significant hurdle that requires substantial process development and may pose safety challenges.

Route 2 , particularly Method 2a , appears to be the more promising approach on paper, offering a shorter sequence and potentially higher overall yields. The main drawback is the reliance on more expensive and specialized reagents. The development of an efficient and cost-effective direct O-trifluoromethylation of 2-methylphenol would represent a significant advancement in the synthesis of this valuable compound.

For any research or development endeavor, it is strongly recommended to conduct small-scale feasibility studies for both routes to determine the optimal synthetic strategy based on available resources, safety infrastructure, and desired scale of production.

Safety Operating Guide

Proper Disposal of 2-Methyl-4-(trifluoromethoxy)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methyl-4-(trifluoromethoxy)phenol could not be readily located. The following guidance is based on information for structurally similar compounds, such as other trifluoromethyl and trifluoromethoxy-substituted phenols. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling and disposing of this chemical. The information provided here is for guidance purposes and should be adapted to comply with all applicable local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated laboratory, preferably within a chemical fume hood.[1][2] Based on data for analogous compounds, this chemical should be treated as toxic if swallowed, a skin and eye irritant, and potentially causing respiratory irritation.[1][3]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[4]

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If working outside a fume hood or if aerosols may be generated, a NIOSH-approved respirator is recommended.

Quantitative Hazard Data for Structurally Similar Phenols

The following table summarizes typical hazard classifications and physical properties for related trifluoromethyl and trifluoromethoxy-substituted phenols. This data is illustrative and may not represent the exact properties of this compound.

PropertyIllustrative Data for Related Compounds
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H228 (Flammable solid - for some forms).[1][3][4]
Signal Word Danger or Warning[1][4]
Physical State Solid or Liquid[4]
Storage Conditions Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Some related compounds are also noted to be sensitive to light, air, and moisture and may require storage under an inert atmosphere.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Collection and Segregation:

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and contaminated absorbent materials in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.

  • Liquid Waste: If the compound is in a solution, collect it in a sealed, labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[1]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]

  • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

3. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

4. Storage of Waste:

  • Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials. This area should be cool, dry, and well-ventilated.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical like this compound.

Chemical Disposal Workflow A Chemical Identified for Disposal (this compound) B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Determine Hazard Classification (Toxic, Irritant, etc.) B->C I SDS Unavailable? Treat as Highly Hazardous B->I If SDS is not available D Segregate Waste Stream (Solid vs. Liquid, Halogenated, etc.) C->D E Package in Labeled, Compatible Hazardous Waste Container D->E F Store in Designated Secure Area E->F G Contact EHS for Pickup and Disposal F->G H Disposal Complete G->H I->C

Caption: Decision workflow for the safe disposal of laboratory chemicals.

References

Personal protective equipment for handling 2-Methyl-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-4-(trifluoromethoxy)phenol (CAS No. 175277-76-6) was found. The following safety and handling information is based on data from structurally similar compounds, including p-(Trifluoromethoxy)phenol, 2-(Trifluoromethyl)phenol, and 2-Methoxy-4-methylphenol. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.

Immediate Safety and Hazard Information

This compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation or damage.[1] It may also cause respiratory irritation.[2] This compound may be sensitive to air, light, and moisture and could be a combustible liquid.[3][4]

First Aid:

  • If Swallowed: Rinse mouth and do NOT induce vomiting. Immediately call a poison center or doctor.[3][4]

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3][1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice from an ophthalmologist.[1][4]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles for maximum protection.[5][4]
Hand Protection Chemical-Resistant GlovesInspect gloves before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[5][6]
Body Protection Laboratory CoatWear a lab coat and long-sleeved clothing to prevent skin exposure.[4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 Approved RespiratorTo be used if working outside of a fume hood or if ventilation is inadequate.[2][4]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is critical. Always handle this compound in a properly functioning chemical fume hood.

Preparation:

  • Designate a specific area within a certified chemical fume hood for the procedure.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

  • Assemble and inspect all required PPE as detailed in the table above.

  • Bring all necessary chemicals, reagents, and laboratory equipment into the fume hood.

Handling:

  • Don all required personal protective equipment before opening the chemical container.

  • Avoid breathing vapors, mist, or gas.[5][2]

  • Avoid contact with skin and eyes.[6]

  • Do not eat, drink, or smoke when using this product.[3][1]

  • Keep the container tightly closed when not in use.[3][2]

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] The compound may require storage under an inert atmosphere.[1]

Spill and Waste Disposal:

  • In case of a spill, evacuate the area and ensure adequate ventilation.[1][5]

  • Absorb the spill with an inert material (e.g., Chemizorb®) and collect it in a suitable, closed container for disposal.[1][4]

  • Do not let the product enter drains.[1][6]

  • Dispose of waste material and contaminated packaging at an approved waste disposal plant.[3][1] Handle uncleaned containers as you would the product itself.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup and Disposal Prep_Area Designate Work Area in Fume Hood Inspect_PPE Gather and Inspect All Required PPE Prep_Area->Inspect_PPE 2 Assemble_Materials Assemble All Necessary Chemicals and Equipment Inspect_PPE->Assemble_Materials 3 Don_PPE Don All PPE (Gloves, Goggles, Face Shield, Lab Coat) Assemble_Materials->Don_PPE 4 Perform_Work Perform Experimental Work in Fume Hood Don_PPE->Perform_Work 5 Store_Chemical Store Securely in a Cool, Dry, Ventilated Area Perform_Work->Store_Chemical 6 Decontaminate Decontaminate Work Area and Equipment Store_Chemical->Decontaminate 7 Doff_PPE Remove PPE and Wash Hands Thoroughly Decontaminate->Doff_PPE 8 Dispose_Waste Dispose of Chemical Waste and Contaminated Materials in Labeled, Sealed Containers Doff_PPE->Dispose_Waste 9 End End Dispose_Waste->End 10 Start Start Start->Prep_Area 1

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.